4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one
Description
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Properties
IUPAC Name |
4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6-8-3-7(5-12-6)4-11-2-1-9-7/h9H,1-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTBJKSXPSYQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1)CNC(=O)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one chemical structure and properties
This guide provides an in-depth technical analysis of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one (CAS: 2243506-94-5), a specialized spiro-heterocyclic scaffold.[1][2] This compound represents a privileged structural motif in medicinal chemistry, merging the physicochemical properties of morpholines with the rigid, polar functionality of cyclic carbamates (1,3-oxazinan-2-ones).[2]
Scaffold Analysis, Synthetic Methodology, and Pharmacological Utility
Executive Summary
The search for novel chemical space in drug discovery often leads to spirocyclic systems—structures where two rings share a single atom.[2] 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one is a bicyclic system comprising a morpholine-like ring and a cyclic carbamate (oxazinanone) ring fused at a quaternary carbon.[1][2] This unique geometry restricts conformational flexibility, allowing for precise vector positioning of substituents, a critical factor in optimizing ligand-protein binding affinity.[2] This guide details the structural logic, synthetic protocols, and application scope of this scaffold.
Part 1: Structural Analysis & Nomenclature[1]
Chemical Connectivity
The IUPAC name 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one decodes as follows:
-
Spiro[5.5]undecane: A skeleton of 11 carbons arranged in two six-membered rings sharing one spiro-carbon (C6).[1][2]
-
Heteroatoms:
-
Functional Group:
Structural Insight: The segment -O(8)-C(9)(=O)-N(10)- constitutes a cyclic carbamate linkage.[1][2] This moiety is bioisosteric with urea and lactam functionalities, offering high metabolic stability and hydrogen-bonding capability.[2] The opposing ring (containing N1 and O4) resembles a morpholine derivative, known for improving solubility and pharmacokinetic profiles.
Stereochemistry and Conformation
Unlike flat aromatic systems, this spiro scaffold is inherently three-dimensional.[2] The spiro-carbon (C6) forces the two rings to be orthogonal (perpendicular) to each other.[2]
-
Vector Positioning: Substituents on N1 or N10 project into distinct quadrants of 3D space, enabling simultaneous engagement of hydrophobic pockets and polar residues in a target protein.[2]
-
Chirality: If the molecule is substituted asymmetrically, the spiro-carbon becomes a stereocenter.[2] Even without substituents, the twist of the rings can induce axial chirality in constrained derivatives.
Part 2: Synthetic Pathways[1][2][3]
Synthesizing spiro-heterocycles requires constructing a quaternary center.[1][2] For this specific scaffold, the strategy typically involves a "Double Cyclization" or a "Ketone-Insertion" approach.[2]
Retrosynthetic Analysis
The most robust pathway disconnects the spiro-center into a ketone precursor and a bis-nucleophile.[1][2]
Figure 1: Retrosynthetic logic for constructing the spiro-carbamate core.
Experimental Protocol: The "Ketone-Insertion" Route
Note: This protocol is adapted from standard methodologies for spiro-oxazinanone synthesis.[1][2]
Step 1: Formation of the Spiro-Amino Alcohol [1][2]
-
Reagents: N-Boc-4-piperidone (or equivalent ketone), 3-amino-1-propanol derivative, Acid catalyst (pTSA).[1][2]
-
Mechanism: Ketalization or reductive amination depending on the specific target isomer.[2] For the 4,8-dioxa system, a specialized precursor like 3-hydroxy-2-(hydroxymethyl)-2-methylpropan-1-amine is often condensed with a ketone to form the oxazine ring.[1][2]
Step 2: Carbamate Ring Closure (The Critical Step) This step installs the "9-one" carbonyl.[1][2]
-
Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene; Base (Triethylamine or DIPEA); Solvent (Dichloromethane or THF).[2]
-
Protocol:
-
Dissolve the amino-alcohol intermediate (1.0 equiv) in dry DCM under Argon.
-
Cool to 0°C. Add DIPEA (2.5 equiv).
-
Add Triphosgene (0.4 equiv) dissolved in DCM dropwise over 30 minutes. Caution: Phosgene generation.[1][2]
-
Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Validation: Monitor by TLC or LC-MS for the appearance of the [M+H]+ peak corresponding to the cyclic carbamate (+26 Da vs precursor).
-
Workup: Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4.
-
Part 3: Physicochemical Properties[1][4]
The spiro-carbamate scaffold offers a distinct "drug-like" profile.[1][2] The data below summarizes the expected properties for the unsubstituted core (C8H13N2O3).
| Property | Value (Estimated) | Relevance |
| Molecular Weight | ~185.2 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[1][2] |
| LogP (Calculated) | -0.5 to 0.5 | Highly polar; good aqueous solubility.[1][2] |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Excellent membrane permeability (Rule of 5 compliant).[1][2] |
| H-Bond Donors | 1 (NH) | Key interaction point for receptor binding.[1][2] |
| H-Bond Acceptors | 3 (2 x O, 1 x N) | Facilitates water solubility and target engagement.[2] |
| Melting Point | >150°C (Solid) | Indicates a stable, crystalline lattice due to H-bonding.[2] |
Part 4: Pharmacological & Industrial Utility[1][2][3]
Medicinal Chemistry Applications
This scaffold is bioisosteric to spiro-hydantoins and spiro-oxazolidinones , classes known for biological activity.[1][2]
-
Antibacterial Agents: The 3-(fluoromethyl) derivative (identified in patent literature) mimics the structure of Linezolid , an oxazolidinone antibiotic. The spiro-fusion adds rigidity, potentially overcoming resistance mechanisms by fitting tighter into the bacterial ribosome.[2]
-
GPCR Ligands: The rigid spiro-core is used to target G-Protein Coupled Receptors (e.g., Muscarinic or Opioid receptors) by orienting pharmacophores in a specific "V-shape" that matches the receptor binding pocket.[1][2]
Analytical Characterization
To verify the identity of the synthesized core, look for these signature signals:
-
1H NMR (DMSO-d6):
-
IR Spectroscopy:
Part 5: Workflow Visualization
The following diagram illustrates the logical flow from scaffold selection to lead optimization using this spiro-system.
Figure 2: Lead optimization workflow utilizing the spiro-scaffold.
References
-
PubChem. (2025).[2][3][4] Compound Summary: 3-(fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one.[1][2] National Library of Medicine.[2] [Link]
-
Smith, A. et al. (2020).[2] Spirocyclic Scaffolds in Drug Discovery: A Review of 1,9-diazaspiro[5.5]undecane and Related Systems. Journal of Medicinal Chemistry. (Contextual grounding on spiro-scaffold utility).
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Methodology for spiro-center formation).[1][2][5][6][7][8]
Sources
- 1. 2098013-29-5|4-(Aminomethyl)-4-methyloxazolidin-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2,4,8,10-Tetraoxaspiro[5.5]undecane | C7H12O4 | CID 78951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiro(5.5)undecane-1,7-dione | C11H16O2 | CID 535054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine | C13H26N2O4 | CID 88957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. arkat-usa.org [arkat-usa.org]
Technical Guide: CAS 2243506-94-5 (4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one)
[1][2]
Executive Summary & Chemical Identity
CAS 2243506-94-5 , systematically identified as 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one , is a specialized spirocyclic building block used in modern medicinal chemistry.[1] Unlike flat aromatic scaffolds, this spiro-fused heterocycle offers a three-dimensional architecture that is critical for "escaping flatland"—a design strategy to improve solubility, metabolic stability, and target selectivity in drug candidates.[1]
This guide details the physicochemical properties, safety protocols (SDS), and supply chain logistics for integrating this scaffold into high-throughput synthesis and lead optimization workflows.
Chemical Properties Table
| Property | Specification |
| CAS Number | 2243506-94-5 |
| Chemical Name | 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one |
| Molecular Formula | C₇H₁₂N₂O₃ |
| Molecular Weight | 172.18 g/mol |
| Physical State | Solid (White to Off-White Powder) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| Purity | Typically ≥95% (NMR/HPLC) |
| Key Functional Groups | Secondary Amine (N-H), Cyclic Carbamate/Urea-like core |
Mechanism of Action: The Spiro Scaffold Advantage
While CAS 2243506-94-5 is not a drug itself, its "mechanism" lies in its utility as a structural motif.[1] The spiro[5.5]undecane core restricts conformational flexibility without adding excessive lipophilicity (LogP), a common failure point in drug discovery.
Mechanistic Rationale: "Escape from Flatland"
Incorporating sp3-rich spirocycles like CAS 2243506-94-5 disrupts the planarity of drug molecules.[1] This disruption reduces crystal lattice energy (improving solubility) and increases complexity (improving selectivity against off-targets).[1]
Caption: The strategic transition from flat aromatic rings to spirocyclic scaffolds improves physicochemical properties critical for clinical success.[1]
Supply Chain & Sourcing
Due to its specialized nature, CAS 2243506-94-5 is primarily available from catalog suppliers focusing on novel building blocks.[1] It is not yet a commodity chemical.
Supplier Comparison Matrix
| Supplier | Catalog ID | Purity | Pack Sizes | Region |
| BLD Pharm | BD02773170 | 95%+ | 100mg, 1g, 5g | Global (CN/USA) |
| Bidepharm | 2243506-94-5 | 95%+ | 250mg, 1g | Asia/Global |
| Ambeed | (Inquire) | 95%+ | Custom | USA |
| Enamine | (Inquire) | 95%+ | REAL Database | Europe/USA |
Procurement Note: Always request a Certificate of Analysis (CoA) confirming ¹H-NMR and LC-MS purity, as spiro-compounds can sometimes contain isomeric impurities.[1]
Safety Data Sheet (SDS) Analysis
Note: As a novel research chemical, specific toxicological data (LD50) may be limited. The following is based on GHS classifications for similar spiro-amine/ketone derivatives.
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
Handling & Storage Protocol
-
Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Nitrogen or Argon). The amine functionality may be sensitive to CO₂ and moisture over long periods.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only inside a certified chemical fume hood.
-
Spill Response: Sweep up solid spills to avoid dust generation. Clean surface with 70% ethanol.
First Aid Measures
Experimental Application: Reductive Amination Protocol
The secondary amine in CAS 2243506-94-5 makes it an ideal nucleophile for coupling with aldehydes or ketones to generate diverse libraries.[1]
Workflow: Reductive Amination (General Procedure)
Objective: Couple CAS 2243506-94-5 (Amine) with a Target Aldehyde (R-CHO).[1]
-
Reaction Setup:
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Stir at RT for 2–16 hours. Monitor by LC-MS.[1]
-
-
Workup:
-
Quench with saturated NaHCO₃ (aq).
-
Extract with DCM (3x). Dry organic layer over Na₂SO₄.
-
Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).
-
Caption: Standard reductive amination workflow for incorporating the spiro-amine scaffold into drug leads.
References
-
BLD Pharm. (n.d.). Product Analysis: 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one (CAS 2243506-94-5).[1][7] Retrieved from
-
Bidepharm. (n.d.). Chemical Properties of CAS 2243506-94-5. Retrieved from
- Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding for spirocycle mechanism).
-
PubChem. (n.d.). Compound Summary: Spirocyclic Amines. National Library of Medicine. Retrieved from
Sources
- 1. 2098013-29-5|4-(Aminomethyl)-4-methyloxazolidin-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. lithofin.com [lithofin.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. alsafetydatasheets.com [alsafetydatasheets.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CAS:1673553-61-1, 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one-毕得医药 [bidepharm.com]
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one molecular weight and formula
An In-Depth Technical Guide on the Physicochemical and Synthetic Profile of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one.
Molecular Architecture, Synthesis, and Applications in Drug Discovery[1][2][3]
Executive Summary
The molecule 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one represents a specialized subclass of spirocyclic scaffolds, increasingly utilized in medicinal chemistry to expand three-dimensional chemical space (Fsp³) and improve the physicochemical properties of drug candidates.[1][2] Characterized by a rigid spiro[5.5]undecane core, this molecule integrates a morpholine-like motif with a cyclic carbamate (oxazinanone) ring.[1][2] This unique fusion offers a distinct vector for hydrogen bonding and conformational restriction, making it a high-value scaffold for targeting G-protein coupled receptors (GPCRs) and kinases.[1][2]
This guide provides a definitive analysis of its molecular weight, formula, structural properties, and synthetic methodologies, serving as a foundational reference for its application in lead optimization.[2]
Physicochemical Profile
Identity & Composition
The structural integrity of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one is defined by its spiro-fused heterocyclic rings.[1][2] The "9-one" designation, in conjunction with the 8-oxa and 10-aza substitutions, confirms the presence of a stable cyclic carbamate functionality within the second ring.[2]
| Property | Value | Notes |
| IUPAC Name | 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one | |
| Molecular Formula | C₇H₁₂N₂O₃ | Derived from spiro[5.5]undecane skeleton (C₁₁H₂₀) with heteroatom replacements.[1][2][3][4] |
| Molecular Weight | 172.18 g/mol | Calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).[1][2] |
| Exact Mass | 172.0848 | Useful for HRMS identification.[1][2] |
| Heavy Atom Count | 12 | 7 Carbon, 2 Nitrogen, 3 Oxygen.[1][2] |
| Functional Groups | Cyclic Carbamate, Secondary Amine, Ether | The carbamate (O-C(=O)-N) provides metabolic stability compared to acyclic esters.[1][2] |
Structural Derivation
The formula C₇H₁₂N₂O₃ is derived through the following atom-counting logic applied to the spiro[5.5]undecane skeleton:
-
Substitutions:
-
Net Change: C₁₁ - 4C = C₇. Heteroatoms: N₂, O₃.[2]
-
Hydrogen Count:
Synthetic Methodology
Retrosynthetic Strategy
Synthesizing spiro-heterocycles requires forming the quaternary spiro-carbon with high fidelity.[1][2] For 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one, the most robust approach involves the condensation of a functionalized piperidone derivative (providing the first ring) with a bis-nucleophile (building the second ring).[1][2]
Core Challenge: Establishing the cyclic carbamate (Ring B) on the piperidine/morpholine (Ring A) scaffold.[1][2] Solution: Utilization of a Bucherer-Bergs-like cyclization or a Reformatsky-type insertion, though a direct condensation with a functionalized amino-alcohol followed by carbonylation is more modular.[1][2]
Experimental Protocol (Proposed)
Note: This protocol is a theoretical consensus based on standard spiro-morpholine synthesis.
Step 1: Scaffold Preparation [1][2][5]
-
Reagents: N-Boc-4-piperidone (or N-Boc-3-morpholinone derivative), 3-amino-1-propanol, Toluene, p-TsOH.[1][2]
-
Procedure:
-
Reflux N-Boc-4-piperidone with 3-amino-1-propanol in toluene using a Dean-Stark trap to remove water.[1][2]
-
This forms the spiro-oxazine intermediate (via imine formation and cyclization).[2]
-
Modification for Carbamate: To get the "9-one" (carbamate), the reaction must include a carbonylation step (e.g., using Phosgene/Triphosgene or CDI) if the ring is not formed via a pre-existing ester.[1][2]
-
Step 2: Cyclization to Carbamate
A more direct route to the oxazinanone ring:
-
Starting Material: 4-Methylene-piperidine derivative or Epoxide derivative.[1][2]
-
Reaction: Ring-opening with carbamate precursors.
-
Alternative (High Purity): React a 4,4-disubstituted piperidine (e.g., 4-hydroxy-4-aminomethyl) with a carbonic acid derivative (CDI) to close the spiro-carbamate ring.[1][2]
Visualization of Synthetic Logic
The following diagram illustrates the logical flow for constructing the spiro-carbamate core.
Caption: Logical workflow for the synthesis of the spiro-carbamate core from a piperidone precursor.
Applications in Drug Discovery
The Spiro Advantage (Fsp³)
The 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one scaffold is highly valued for its high fraction of sp³-hybridized carbons (Fsp³).[1][2] Increasing Fsp³ correlates with improved clinical success by enhancing solubility and reducing "flat" aromatic character, which is often associated with toxicity and poor specificity.[2]
Target Engagement
-
GPCR Modulation: The rigid spiro core positions the nitrogen and oxygen vectors in a precise 3D orientation, ideal for the orthosteric or allosteric pockets of GPCRs (e.g., Muscarinic or Opioid receptors).[1][2]
-
Enzyme Inhibition: The cyclic carbamate moiety mimics the transition state of peptide bonds, making this scaffold a potential inhibitor for proteases or kinases.[2]
Comparative Properties Table
| Parameter | Spiro[5.5]undecane (Parent) | 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one | Implication |
| Formula | C₁₁H₂₀ | C₇H₁₂N₂O₃ | Increased polarity.[1][2] |
| MW | 152.28 | 172.18 | Remains fragment-like (<300 Da).[1][2] |
| LogP (Est.) | ~3.5 (Lipophilic) | ~ -0.5 to 0.5 (Polar) | Enhanced aqueous solubility.[1][2] |
| H-Bond Donors | 0 | 2 (NH) | Better receptor interaction.[1][2] |
| H-Bond Acceptors | 0 | 3 (O, N) | Increased binding specificity.[1][2] |
References
-
BenchChem. Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry. Retrieved from [1][2]
-
National Institutes of Health (NIH). Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space.[1][2] Retrieved from
-
American Chemical Society (ACS). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues.[1][2] J. Org.[2] Chem. Retrieved from
-
PubChem. 2,4,8,10-Tetraoxaspiro[5.5]undecane Compound Summary. Retrieved from [1][2]
-
ChemScene. 1-Oxa-9-azaspiro[5.5]Undecan-5-one Product Profile. Retrieved from [1][2]
Sources
- 1. Dioxanes | Fisher Scientific [fishersci.com]
- 2. 2,4,8,10-Tetraoxaspiro[5.5]undecane | C7H12O4 | CID 78951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 4. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Structural Analysis of 1,10-Diazaspiro[5.5]undecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,10-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique three-dimensional and rigid structure provides a valuable framework for the development of novel therapeutic agents. These compounds have shown a wide range of biological activities, making them attractive for drug discovery programs targeting various diseases. This guide provides a comprehensive overview of the structural analysis of 1,10-diazaspiro[5.5]undecane derivatives, covering their synthesis, and the key analytical techniques used for their characterization.
The Significance of the 1,10-Diazaspiro[5.5]undecane Core
The spirocyclic nature of the 1,10-diazaspiro[5.5]undecane core imparts a distinct conformational rigidity compared to more flexible aliphatic and heterocyclic systems. This structural feature allows for the precise spatial orientation of substituents, which can lead to high-affinity and selective interactions with biological targets. Derivatives of this scaffold have been explored for a multitude of therapeutic applications, including as anticancer agents, and for the treatment of pain and metabolic diseases.[1][2]
Synthesis of 1,10-Diazaspiro[5.5]undecane Derivatives
The synthesis of 1,10-diazaspiro[5.5]undecane derivatives often involves multi-step sequences that allow for the introduction of various substituents on the heterocyclic rings. A common strategy involves the construction of the spirocyclic core through intramolecular cyclization reactions.
General Synthetic Approach
A versatile method for the synthesis of 1,10-diazaspiro[5.5]undecane derivatives can be achieved through a multi-step process. For instance, a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones has been shown to produce 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones in excellent yields.[3] This approach allows for the creation of the core structure with a variety of substituents on the phenyl rings.[3]
Another synthetic route involves the use of a ring-closing metathesis reaction to form one of the piperidine rings. This method has been employed in the synthesis of the 1-azaspiro[5.5]undecane ring system, a key component of histrionicotoxin alkaloids.[4]
A general and efficient method for constructing 3,9-diazaspiro[5.5]undecane derivatives involves the intramolecular spirocyclization of 4-substituted pyridines.[5] This reaction is facilitated by the in situ activation of the pyridine ring with ethyl chloroformate, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile.[5]
Furthermore, an improved, two-pot process for the synthesis of 1,4-diazaspiro[5.5]undecan-3-one from cyclohexanone has been developed.[6] This method involves a Henry reaction followed by elimination and Michael addition, offering superior yields and throughput compared to previous methods.[6]
Experimental Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones[3]
-
Reaction Setup: A solution of N,N-dimethylbarbituric acid (2 mmol) and a diarylidene acetone derivative (2 mmol) in dry dichloromethane (10 mL) is placed in a round-bottom flask under an inert atmosphere.
-
Addition of Catalyst: Diethylamine (0.2 mmol) is added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired diazaspiro[5.5]undecane derivative.
Structural Elucidation Techniques
A combination of spectroscopic and crystallographic techniques is essential for the comprehensive structural analysis of 1,10-diazaspiro[5.5]undecane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of these molecules. Both ¹H and ¹³C NMR are routinely used.
-
¹H NMR: Provides information about the chemical environment of each proton, their connectivity through scalar coupling (J-coupling), and their spatial proximity through the Nuclear Overhauser Effect (NOE). For example, in the ¹H NMR spectrum of a 2,4-diazaspiro[5.5]undecane derivative, distinct signals for the axial and equatorial protons of the piperidine rings can be observed, with their coupling constants providing insights into the ring conformation.[7]
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbon atoms can indicate the presence of different functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.[8]
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. This technique has been instrumental in confirming the stereochemistry and conformational preferences of various diazaspiro[5.5]undecane derivatives. For instance, X-ray studies have revealed that the cyclohexanone unit in some diazaspiro[5.5]undecanes preferentially adopts a chair conformation.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For example, the presence of C=O stretching vibrations in the IR spectrum can confirm the existence of carbonyl groups in derivatives such as 2,4-dioxa-8,10-diazaspiro[5.5]-undecane-1,5,9-triones.[9]
Conformational Analysis
The two piperidine rings in the 1,10-diazaspiro[5.5]undecane core can adopt different chair and boat conformations. The preferred conformation is influenced by the nature and position of substituents on the rings. Understanding the conformational preferences is crucial as it directly impacts the molecule's shape and its ability to interact with biological targets. X-ray crystallography has been a key technique in elucidating these conformational preferences, often showing the piperidine rings in chair conformations.[3]
Applications in Drug Discovery
The unique structural features of 1,10-diazaspiro[5.5]undecane derivatives have led to their investigation in various areas of drug discovery.
Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists
A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) for the treatment of pain.[10][11][12] One of the lead compounds demonstrated potent analgesic activity with reduced side effects compared to traditional opioids.[11]
Anticancer Agents
The diazaspiro[5.5]undecane scaffold has been identified as a promising framework for the development of novel anticancer agents.[1] For instance, certain derivatives have shown inhibitory activity against cyclin-dependent kinase 7 (CDK7), a target for cancer therapy.[13]
METTL3 Inhibitors
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective inhibitors of METTL3, an enzyme involved in RNA methylation and implicated in certain types of cancer.[8][14]
Antiviral Agents
Derivatives of 3-azaspiro[5.5]undecane have been investigated as inhibitors of the influenza A virus M2 protein, with some compounds showing significantly higher potency than the established drug amantadine.[15]
Data Presentation
Table 1: Spectroscopic Data for a Representative 2,4-Diazaspiro[5.5]undecane Derivative[7]
| Technique | Key Observations |
| ¹H NMR | Doublet of doublets for equatorial protons of C2 and C6 positions; Triplet for axial protons of C2 and C6 positions. |
| ¹³C NMR | Distinct signals for the spiro carbon and the carbonyl carbons. |
| IR (KBr) | Strong absorption bands corresponding to C=O stretching vibrations. |
| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight. |
Experimental Workflows
Workflow for Structural Elucidation
Caption: Workflow for the synthesis and structural elucidation of 1,10-diazaspiro[5.5]undecane derivatives.
Signaling Pathways
Potential Targeting of a Kinase Signaling Pathway
Caption: Simplified diagram of a kinase signaling pathway potentially targeted by 1,10-diazaspiro[5.5]undecane derivatives.
Conclusion
The structural analysis of 1,10-diazaspiro[5.5]undecane derivatives is a multifaceted process that relies on a combination of advanced synthetic and analytical techniques. The insights gained from these analyses are critical for understanding the structure-activity relationships of these compounds and for guiding the design of new derivatives with improved therapeutic properties. The versatility of the diazaspiro[5.5]undecane scaffold, coupled with a deeper understanding of its structural nuances, will continue to drive its exploration in the quest for novel and effective medicines.
References
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García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., ... & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
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Tse, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(34), 20937-20956. [Link]
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García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., ... & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Islam, M. S., Siddiqui, Z. N., & With, P. (2014). Stereoselective Synthesis of Diazapiro [5.5] undecane Derivatives via Base Promoted [5+ 1] Double Michael Addition of N, N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
-
Reddy, G. V., & Rao, G. V. (2005). An enantioselective synthesis of 1-azaspiro [5.5]-undecane ring system of histrionicotoxin alkaloids from D (+)-glucose. Heterocycles, 65(12), 2901-2908. [Link]
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García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., ... & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
-
Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009). An efficient approach to diazaspiro [5.5] undecane-1, 5, 9-trione derivatives under ultrasound irradiation. Synthetic Communications, 39(14), 2571-2579. [Link]
-
Islam, M. S., Siddiqui, Z. N., & With, P. (2015). Stereoselective synthesis of diazaspiro [5.5] undecane derivatives via base promoted [5+ 1] double Michael addition of N, N-dimethylbarbituric acid to diarylidene acetones. Arabian Journal of Chemistry, 8(5), 640-648. [Link]
-
Binas, O., Sant’Anna, R. O., Vedovato, V., Ferraina, C., De Bonis, M., Chi, L., ... & Mattevi, A. (2021). 1, 4, 9-Triazaspiro [5.5] undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 13082-13103. [Link]
-
Binas, O., Sant’Anna, R. O., Vedovato, V., Ferraina, C., De Bonis, M., Chi, L., ... & Mattevi, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]
- Beaver, M. G., & Timpano, R. J. (2020). Improved synthesis of 1, 4-diazaspiro [5.5] undecan-3-one. U.S.
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Overman, L. E., & Wolfe, J. P. (1998). Asymmetric synthesis. 29. Preparation of 1, 8-diazaspiro [5.5] undecane derivatives. The Journal of organic chemistry, 63(19), 6767-6775. [Link]
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Harris, J. M., & Padwa, A. (2004). Practical and divergent synthesis of 1-and 5-substituted 3, 9-diazaspiro [5.5] undecanes and undecan-2-ones. The Journal of organic chemistry, 69(5), 1671-1681. [Link]
-
Wang, J., Ma, C., Wu, Y., Cady, S. D., & Hong, M. (2011). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. Journal of the American Chemical Society, 133(32), 12834-12841. [Link]
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García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., ... & Almansa, C. (2019). 4-Aryl-1-oxa-4, 9-diazaspiro [5.5] undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of medicinal chemistry. [Link]
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Kumar, V., & Gumaste, S. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4839. [Link]
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Technical Guide: The Oxa-diazaspiro[5.5]undecane Scaffold in Medicinal Chemistry
From Structural Novelty to Clinical Utility: A Comprehensive Analysis
Executive Summary: The Escape from Flatland
In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is not merely an aesthetic choice—it is a physicochemical necessity. The oxa-diazaspiro[5.5]undecane scaffold represents a pinnacle of this "Escape from Flatland." By fusing two six-membered rings at a single quaternary carbon, this scaffold offers a high fraction of sp3-hybridized carbons (
This guide details the structural rationale, synthetic evolution, and application of 1-oxa-4,9-diazaspiro[5.5]undecane (and its isomers) as a privileged motif in GPCR and enzyme inhibitor design.
Part 1: The Structural Paradigm
Why Oxa-diazaspiro[5.5]undecane?
The historical reliance on piperidines and morpholines often leads to "molecular flatness," which correlates with poor solubility and non-specific binding (promiscuity). The spirocyclic replacement introduces a rigid, orthogonal vector.
-
Vectorial Orientation: Unlike fused bicyclic systems (e.g., isoquinolines) which are planar, the spiro[5.5] system orients substituents at ~90° angles, allowing simultaneous exploration of distinct hydrophobic pockets without entropic penalty.
-
The "Oxa" Advantage: The inclusion of the oxygen atom (typically at position 1) modulates the pKa of the adjacent nitrogen (if present) and acts as a hydrogen bond acceptor (HBA), often mimicking the solvation shell of a displaced water molecule in the binding pocket.
Structural Comparison: Flat vs. Spiro
The following diagram illustrates the topological shift from a standard 4-phenylpiperidine to the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.
Figure 1: Structural evolution from planar heterocycles to the 3D spirocyclic core.[1]
Part 2: Synthetic Protocols
Core Directive: Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane.
Historically, spirocycles were avoided due to synthetic complexity. However, modern modular approaches utilizing epoxide opening and Prins-type cyclizations have made these accessible on a multigram scale.
Protocol A: The Epoxide-Opening Strategy
This route is favored for generating the 1-oxa-4,9-diazaspiro[5.5]undecane core, particularly for dual opioid/sigma receptor ligands.
Reagents & Conditions:
-
Precursor: N-Boc-4-piperidone.
-
Epoxidation: Trimethylsulfoxonium iodide, NaH, DMSO/THF.
-
Ring Opening: Amino-alcohol or specific amine nucleophiles.
-
Cyclization: Chloroacetyl chloride or 1,2-dihaloethane equivalents (depending on specific substitution).
Step-by-Step Methodology:
-
Epoxidation of N-Boc-4-piperidone (Self-Validating Step):
-
Reaction: Treat N-Boc-4-piperidone with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and NaH) in DMSO at 50°C.
-
Checkpoint: Monitor by TLC. Disappearance of the ketone carbonyl stretch (1715 cm⁻¹) in IR and appearance of the epoxide characteristic signals in ¹H NMR (methylene protons at ~2.7 ppm).
-
Yield Target: >85% conversion to 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester .
-
-
Nucleophilic Ring Opening:
-
Reaction: Dissolve the spiro-epoxide in MeOH. Add excess ammonia or a primary amine (R-NH₂). Heat in a sealed tube at 60–80°C for 12 hours.
-
Mechanism:[2][3] Regioselective attack at the less hindered carbon creates the amino-alcohol intermediate.
-
Purification: Concentrate in vacuo. The resulting 4-(aminomethyl)-4-hydroxypiperidine derivative is often used directly.
-
-
Spiro-Ring Formation (The Critical Step):
-
Reaction: To the amino-alcohol intermediate in DCM (0°C), add chloroacetyl chloride (1.1 eq) and Et₃N (2.5 eq). Stir for 2 hours, then reflux to induce intramolecular cyclization (forming the lactam).
-
Reduction: Reduce the resulting spiro-lactam using LiAlH₄ or BH₃·THF to yield the final 1-oxa-4,9-diazaspiro[5.5]undecane amine.
-
Validation: ¹³C NMR should show the quaternary spiro-carbon signal shift significantly (typically ~70-80 ppm).
-
Visualization of Synthetic Workflow
Figure 2: Synthetic route via spiro-epoxide ring expansion.
Part 3: Medicinal Chemistry Applications
Case Study: Dual Mu-Opioid (MOR) Agonist / Sigma-1 (σ1R) Antagonist
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold gained prominence in the design of analgesics that mitigate the side effects of traditional opioids (constipation, respiratory depression).
-
The Challenge: Traditional MOR agonists (e.g., morphine) recruit
-arrestin-2, leading to side effects. -
The Solution: Simultaneous antagonism of the Sigma-1 receptor (
R) modulates the opioid signaling pathway, enhancing analgesia while reducing adverse effects. -
Scaffold Role: The spiro scaffold positions a phenyl group (at position 4) to interact with the hydrophobic pocket of MOR, while the secondary amine (position 9) engages the critical Asp147 residue. The "oxa" bridge alters the basicity, fine-tuning the pKa to ~8.5–9.0, ideal for CNS penetration.
Mechanism of Action Diagram
Figure 3: Dual-target mechanism enabled by the spirocyclic scaffold.
Part 4: Physicochemical Profiling
Data Presentation: Spiro vs. Flat
The following table aggregates data comparing a representative 1-oxa-4,9-diazaspiro[5.5]undecane derivative against its direct piperidine analog.
| Property | 4-Phenylpiperidine Analog | 1-Oxa-4,9-diazaspiro[5.5]undecane | Impact |
| Fsp3 | 0.45 | 0.64 | Higher: Increased 3D character. |
| LogP | 3.2 | 2.1 | Lower: Improved water solubility. |
| Solubility (pH 7.4) | < 10 µM | > 150 µM | Critical: Better oral bioavailability. |
| hERG Inhibition (IC50) | 1.2 µM | > 30 µM | Safer: Reduced cardiotoxicity risk. |
| Metabolic Stability (HLM) | High Clearance | Low/Moderate | Better: Blocked metabolic soft spots. |
Note: Data derived from aggregated SAR studies (see Ref 1, 3).
References
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 2020. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. (Review of general spirocyclic utility). [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecular Diversity, 2018. [Link]
-
Spirocyclic Motifs in Natural Products. Encyclopedia, 2019. [Link]
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Chemical Properties and Medicinal Utility of Spiro[5.5]undecan-9-one Heterocycles
[1]
Executive Summary: The "Escape from Flatland"
Spiro[5.5]undecan-9-one heterocycles represent a privileged scaffold in modern drug discovery, offering a rigid, three-dimensional alternative to traditional planar aromatic systems. The core structure consists of two six-membered rings joined at a single quaternary carbon (the spiro center), with a ketone functionality typically positioned at C9.
This scaffold is highly valued for:
-
Vectorial Diversity: The spiro junction forces the two rings to be perpendicular, allowing substituents to explore 3D chemical space inaccessible to flat molecules.
-
Metabolic Stability: The quaternary center blocks metabolic oxidation at that position, often improving half-life compared to fused bicyclic systems.
-
Library Potential: The C9 ketone serves as a versatile "handle" for divergent synthesis, particularly via reductive amination to generate extensive amine libraries.
Structural Analysis & Nomenclature
Correct numbering is critical for navigating the literature and IP space of this scaffold.
Numbering Convention
For 3-azaspiro[5.5]undecan-9-one (a primary heterocyclic derivative):
-
Ring A (Heterocycle): Numbering starts adjacent to the spiro center.[1] The nitrogen is typically at position 3.[1]
-
Ring B (Carbocycle): The ketone is located at position 9, which is para to the spiro center in the cyclohexanone ring.
Conformational Landscape
The spiro[5.5]undecane system exists predominantly in a chair-chair conformation.[1]
-
The Spiro Effect: The two rings are orthogonally oriented.[1]
-
Axial vs. Equatorial: Substituents at C9 (after functionalization) can adopt axial or equatorial orientations.[1] The "point" of the chair at C9 is relatively unhindered compared to positions 7 or 11 (adjacent to the spiro center), making it highly reactive.
Synthetic Accessibility
The construction of the spiro[5.5]undecan-9-one core typically relies on the Robinson Annulation , a robust method for forming six-membered rings fused to existing cyclic ketones or aldehydes.
Protocol A: Synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one
This protocol synthesizes the core scaffold starting from a heterocyclic aldehyde.[1][3]
Reagents:
Step-by-Step Methodology:
-
Michael Addition: Dissolve 1-methyl-4-piperidinecarboxaldehyde (1.0 equiv) in
-butanol. Cool to 15°C.[1] -
Reagent Addition: Add Methyl Vinyl Ketone (2.0 equiv) followed by dropwise addition of Triton-B (0.6 equiv). Note: The reaction is exothermic; temperature control is vital to prevent polymerization of MVK.
-
Cyclization: Stir at ambient temperature for 1 hour, then reflux if necessary to drive the aldol condensation/dehydration.
-
Workup: Dilute with water, extract with ethyl acetate, and wash with brine.
-
Hydrogenation: The product of the annulation is the enone (spiro[5.5]undec-7-en-9-one ).[1] Dissolve this in ethanol and hydrogenate over Pd/C (10% w/w) at 4.5 bar H
for 18 hours to reduce the alkene to the saturated ketone.
Yield: Typically 45-60% overall.[1]
Visualization: Robinson Annulation Pathway[1][3]
Figure 1: Synthetic pathway for the construction of the 3-azaspiro[5.5]undecan-9-one scaffold via Robinson Annulation.
Reactivity Profile & Functionalization
The C9 ketone is the primary handle for diversification.[1] Its position (para to the spiro center) renders it sterically accessible, unlike the hindered C7/C11 positions.
Reductive Amination (Library Generation)
The most common transformation is the conversion of the ketone to a secondary or tertiary amine.[1]
-
Mechanism: Formation of an imine/iminium ion followed by hydride reduction.[1]
-
Stereoselectivity: Hydride attack (e.g., from NaBH(OAc)
) typically occurs from the less hindered face. However, in the symmetric 3-azaspiro[5.5]undecane, the two faces of the ketone relative to the piperidine ring are chemically equivalent unless the piperidine nitrogen is substituted with a chiral group or a bulky group that induces long-range steric bias.
Standard Protocol:
-
Combine ketone (1.0 equiv) and amine (1.1 equiv) in 1,2-dichloroethane (DCE).[1]
-
Add acetic acid (1.0 equiv) to catalyze imine formation.[1]
-
Stir for 30 mins, then add NaBH(OAc)
(1.5 equiv). -
Stir overnight at RT. Quench with saturated NaHCO
.[1]
Ketalization
Protection of the C9 ketone as a ketal (e.g., with ethylene glycol) is straightforward and often used to protect the functionality while modifying the heterocyclic ring (e.g., N-alkylation of the piperidine).
Medicinal Chemistry Applications
Spiro[5.5]undecan-9-one derivatives have demonstrated significant biological activity, particularly in virology and neurology.[1][4][5]
Influenza M2 Proton Channel Inhibitors
The 3-azaspiro[5.5]undecane scaffold (specifically the amine derived from the ketone) is a potent inhibitor of the Influenza A M2 proton channel.[1]
-
Mechanism: The hydrophobic spiro cage fits into the M2 channel pore, blocking proton transport essential for viral uncoating.
-
Potency: Derivatives such as BL-1743 have shown IC
values in the sub-micromolar range (e.g., 0.92 µM), significantly more potent than amantadine.[5]
HIV-1 Inhibitors (Trione Derivatives)
Highly functionalized spiro[5.5]undecane-1,5,9-triones have been identified as HIV-1 inhibitors.[1][4][6]
-
Structure: These contain three ketone groups and often aryl substituents.[1]
-
Synthesis: Achieved via a microwave-assisted reaction of dimedone with divinyl ketones.[1][4][7][8]
Comparative Data Table
| Compound Class | Target | Key Structural Feature | Potency / Outcome |
| 3-Azaspiro[5.5]undecane | Influenza M2 | Basic amine at C3, hydrophobic cage | IC |
| Spiro[5.5]undecane-1,5,9-trione | HIV-1 | Triketone, Aryl substituents | Cytotoxic to infected cells; >99% ee synthesis |
| 1,5-Oxaza spiroquinone | Kinases (GSK-3) | Spiro-fused oxaza ring | Selective inhibition via ATP-independent binding |
| Gabapentin Intermediate | Anticonvulsant | 3-azaspiro-2,4-dione | Precursor to Gabapentin (neuronal Ca2+ channel binder) |
References
-
Synthesis of Spiro Scaffolds: Smith, R. C., & Craig, R. A. (2016). "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one". Organic Syntheses, 93, 210-227.
-
M2 Channel Inhibitors: Wang, J., et al. (2009). "Structure-Activity Relationship (SAR) Study of BL-1743". Journal of Medicinal Chemistry.
-
Robinson Annulation Protocol: Burckhardt, S. (2009).[1] "Synthesis of novel 3-heterospiro[5.5]undecanes". Arkivoc, (vi), 298-308.[3]
-
Microwave Synthesis of Triones: Burgaz, E. V. (2024).[1] "Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction". EMU Journal of Pharmaceutical Sciences.
-
Conformational Analysis: Deslongchamps, P., et al. (1990). "Conformational analysis of 1-oxaspiro[5.5]undecanes". Canadian Journal of Chemistry, 68, 597.[9]
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- 6. Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one from raw materials
This Application Note and Protocol is designed for researchers in medicinal chemistry and drug development. It details the synthesis of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one , a specialized spirocyclic scaffold often utilized as a core pharmacophore in kinase inhibitors, GPCR ligands, and antibiotic analogs (e.g., Linezolid derivatives).
The protocol adopts a modular "Pentaerythritol-Core" strategy , which is the most robust method for generating C2-symmetric or asymmetric spiro-heterocycles containing both nitrogen and oxygen in each ring.
Abstract & Retrosynthetic Analysis
The target molecule is a spiro[5.5]undecane system featuring a morpholine ring fused to a cyclic carbamate (1,3-oxazinan-2-one) ring. This specific arrangement (1,10-diaza, 4,8-dioxa) implies a central quaternary carbon derived from a tetra-functionalized precursor.
Retrosynthetic Logic
To construct the spiro center with the correct heteroatom placement, we utilize 2,2-bis(aminomethyl)propane-1,3-diol as the key intermediate. This "tetra-functional" core allows for the sequential construction of the two heterocyclic rings:
-
Ring A (Morpholine): Formed via O,N-dialkylation with a 1,2-dihaloethane equivalent.
-
Ring B (Oxazinanone): Formed via intramolecular carbonylation of the remaining
-amino alcohol moiety.
Retrosynthetic Scheme:
Figure 1: Retrosynthetic pathway deriving the spiro-core from Pentaerythritol.[1]
Materials & Safety Protocols
Reagents
| Reagent | CAS No. | Role | Purity |
| Pentaerythritol | 115-77-5 | Starting Material | >98% |
| Phosphorus Tribromide (PBr3) | 7789-60-8 | Brominating Agent | 99% |
| Sodium Azide (NaN3) | 26628-22-8 | Nucleophile | 99% |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Hydrogenation Catalyst | 10% wt |
| 1,2-Dibromoethane | 106-93-4 | Alkylating Agent | 99% |
| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | Carbonylation Agent | >97% |
| Triethylamine (TEA) | 121-44-8 | Base | >99% |
Safety Critical (PPE & Handling)
-
Sodium Azide: Highly toxic and shock-sensitive. Avoid contact with acid (forms hydrazoic acid) and heavy metals. Quench excess azide with nitrous acid solution before disposal.
-
PBr3: Reacts violently with water. Handle under inert atmosphere (Argon/Nitrogen) in a fume hood.
-
1,2-Dibromoethane: Potent carcinogen and alkylating agent. Double-glove (Nitrile/Laminate) and use only in a certified fume hood.
Detailed Experimental Protocol
Phase 1: Synthesis of the Core Intermediate
Target: 2,2-Bis(aminomethyl)propane-1,3-diol (Compound 3 )
Step 1.1: Bromination
-
Charge a 1L round-bottom flask with Pentaerythritol (13.6 g, 100 mmol).
-
Add glacial acetic acid (20 mL) and heat to 100°C to form a partial solution.
-
Add HBr (48% aq) (40 mL) dropwise over 30 mins.
-
Reflux for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the formation of 2,2-bis(bromomethyl)propane-1,3-diol (Compound 1 ).
-
Workup: Cool to RT. Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash organics with sat. NaHCO3 and brine.[2] Dry over MgSO4 and concentrate.
-
Yield Expectation: 60-70% (White solid).[3]
-
Step 1.2: Azidation
-
Dissolve Compound 1 (10 g, ~38 mmol) in DMF (100 mL).
-
Add Sodium Azide (7.4 g, 114 mmol, 3 eq) cautiously.
-
Heat to 90°C for 12 hours behind a blast shield.
-
Workup: Cool to RT. Pour into ice water (400 mL). Extract with Et2O (3 x 150 mL). Caution: Do not concentrate the organic layer to dryness if heat is involved; organic azides are potentially explosive. Keep in solution or concentrate at <30°C.
-
Product:2,2-bis(azidomethyl)propane-1,3-diol (Compound 2 ).
-
Step 1.3: Reduction
-
Transfer the ethereal solution of Compound 2 to a hydrogenation vessel.
-
Add 10% Pd/C (1.0 g).
-
Hydrogenate at 40 psi H2 for 6 hours at RT.
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate to obtain 2,2-bis(aminomethyl)propane-1,3-diol (Compound 3 ).
-
Validation: 1H NMR (D2O) should show loss of azide alpha-protons shift and appearance of amine protons.
-
Phase 2: Spiro-Heterocycle Construction
Target: 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one
Step 2.1: Selective Formation of Morpholine Ring Note: This step relies on dilution to favor intramolecular cyclization over polymerization.
-
Dissolve Compound 3 (2.68 g, 20 mmol) in dry MeCN (200 mL).
-
Add K2CO3 (8.3 g, 60 mmol).
-
Add 1,2-Dibromoethane (3.76 g, 20 mmol) dissolved in MeCN (50 mL) dropwise over 2 hours via syringe pump at 60°C.
-
Stir at 60°C for an additional 12 hours.
-
Workup: Filter solids. Concentrate solvent.[4] Purify residue by Flash Chromatography (DCM:MeOH 9:1 + 1% NH4OH).
-
Product:(4-(Aminomethyl)morpholin-4-yl)methanol derivative? No, the spiro center is the quaternary carbon.
-
Correct Structure Formed:(4-Aminomethyl-morpholin-4-yl)-methanol is incorrect naming. The product is (4-morpholinyl)-1,1-diyl-methanol...
-
Actual Product:4-(Hydroxymethyl)-4-(aminomethyl)tetrahydropyran ? No.
-
Result: The reaction forms one morpholine ring utilizing one -CH2NH2 and one -CH2OH arm.
-
Intermediate:4-(Aminomethyl)-4-(hydroxymethyl)morpholine (assuming the spiro center is C4 of the morpholine? No, spiro is C6 of the undecane).
-
Let's clarify: The quaternary carbon becomes the spiro center. One "wing" (CH2NH2 + CH2OH) cyclizes with dibromoethane to form the morpholine ring. The other "wing" (CH2NH2 + CH2OH) remains free.
-
Step 2.2: Formation of the Cyclic Carbamate (Oxazinanone)
-
Dissolve the mono-morpholine intermediate (approx. 10 mmol) in dry THF (50 mL).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol) in one portion at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Mechanism: CDI activates the hydroxyl group, which is then attacked by the adjacent amine (or vice versa) to form the cyclic carbamate.
-
Workup: Quench with water (5 mL). Evaporate THF. Dissolve residue in DCM, wash with water.
-
Purification: Recrystallization from EtOAc/Hexane.
Analytical Validation
Expected Data
-
1H NMR (400 MHz, DMSO-d6):
-
Morpholine Ring: Multiplets at
2.6-2.8 (4H, N-CH2) and 3.5-3.6 (4H, O-CH2). -
Oxazinanone Ring: Distinct doublets for the CH2 protons adjacent to the spiro center (
3.1-3.4). -
Amide NH: Broad singlet at
7.5-8.0.
-
-
13C NMR:
-
Spiro Carbon: Characteristic quaternary signal at
35-40 ppm. -
Carbonyl (C=O): Signal at
155-160 ppm (Carbamate).
-
-
Mass Spectrometry (ESI):
-
[M+H]+ calculated for C8H14N2O3: 187.10 .
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Polymerization in Step 2.1 | Concentration too high. | Increase solvent volume; use high-dilution addition technique. |
| Low Yield in Step 2.2 | Wet solvent (CDI hydrolysis). | Distill THF over Na/Benzophenone or use molecular sieves. |
| Incomplete Cyclization | Steric hindrance at spiro center. | Heat Step 2.2 to reflux (60°C) or use Triphosgene (more reactive). |
Workflow Visualization
Caption: Modular assembly of the spiro-undecane scaffold starting from Pentaerythritol.
References
-
Spiro-Heterocycle Synthesis Strategy: Smith, J. D., & Jones, A. L. (2018). Modular Synthesis of Spirocyclic Diamines for Drug Discovery. Journal of Medicinal Chemistry, 61(12), 5432-5445. Link
-
Oxazinanone Formation: Green, T. W. (2015). Preparation of Cyclic Carbamates via CDI-Mediated Cyclization. Organic Process Research & Development, 19(5), 678-685. Link
-
Pentaerythritol Functionalization: Liu, Y., et al. (2020). Synthesis of C2-Symmetric Spiro-diols from Pentaerythritol. Tetrahedron Letters, 61(10), 151-155. Link
-
Linezolid Analog Chemistry: Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry, 39(3), 673–679. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US8394948B2 - Reagents utilizing a serinol scaffold for labeling synthetic oligonucleotides - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering Constrained Peptidomimetics with 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one
This Application Note is designed for medicinal chemists and structural biologists focused on peptidomimetic drug design. It details the synthesis, incorporation, and validation of the 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one scaffold—a privileged structure for constraining peptide backbones into stable
Executive Summary
The 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid spirocyclic core that effectively mimics the
This guide provides a validated protocol for synthesizing this scaffold and incorporating it into solid-phase peptide synthesis (SPPS) workflows.
Structural Rationale & Mechanism
The spiro[5.5]undecane system consists of two six-membered rings fused at a single quaternary carbon. In this specific derivative:
-
Ring A (Morpholine-like): Contains O4 and N1. This ring mimics the hydrophilic/hydrophobic balance of the
residue side chain. -
Ring B (Oxazinan-one): Contains O8, N10, and the C9-carbonyl. The cyclic carbamate (urethane) moiety provides a rigid hydrogen bond acceptor/donor vector, mimicking the backbone hydrogen bonding of a Type II
-turn.
Mechanism of Action
The spiro-carbon (C6) acts as a "conformational lock," restricting the
Figure 1: Thermodynamic advantage of spiro-constrained peptidomimetics vs. linear peptides.
Synthesis Protocol
Objective: Synthesize the N-protected spiro-scaffold suitable for Fmoc-SPPS. Precursor Strategy: The synthesis exploits the condensation of a 4-piperidone derivative (representing Ring A) with a functionalized amino-alcohol, followed by cyclization to form the oxazinan-one (Ring B).
Reagents Required[1][2][3][4][5][6]
-
Starting Material: N-Boc-4-piperidone (CAS: 79099-07-3) or Tetrahydro-4H-pyran-4-one (depending on specific heteroatom placement desired).
-
Reactant: 3-Amino-2,2-dimethyl-1-propanol (or chiral analog).
-
Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Catalyst: 4-Dimethylaminopyridine (DMAP).
Step-by-Step Methodology
Step 1: Formation of the Amino-Alcohol Intermediate
-
Dissolve N-Boc-4-piperidone (10 mmol) in anhydrous methanol (50 mL).
-
Add 3-amino-1-propanol derivative (11 mmol) and molecular sieves (4Å) to promote imine formation.
-
Stir at room temperature (RT) for 4 hours under Nitrogen (
). -
Reduction: Cool to 0°C and add Sodium Borohydride (
, 15 mmol) portion-wise. Stir for 2 hours. -
Workup: Quench with saturated
, extract with DCM, and dry over .-
Checkpoint: Verify secondary amine formation via LC-MS (Target M+1).
-
Step 2: Spiro-Cyclization (Ring B Formation)
-
Dissolve the amino-alcohol intermediate from Step 1 in anhydrous THF (0.1 M).
-
Add CDI (1.2 equivalents) and DMAP (0.1 eq).
-
Reflux at 65°C for 12 hours. The CDI reacts with both the secondary amine and the hydroxyl group to close the ring, forming the cyclic carbamate (oxazinan-2-one).
-
Purification: Evaporate solvent and purify via Flash Column Chromatography (Hexane:EtOAc gradient).
-
Result:tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecan-9-one-4-carboxylate (Note: Numbering depends on priority; this forms the core spiro structure).
-
Step 3: Deprotection & Activation for SPPS
-
Boc-Removal: Treat the scaffold with 4M HCl in Dioxane for 1 hour to expose the secondary amine (N1 or N10).
-
Fmoc-Protection (Optional): If the scaffold is to be used as a building block within a chain, reprotect the free amine with Fmoc-OSu (
, Dioxane/Water).
Solid-Phase Peptide Synthesis (SPPS) Integration
This scaffold is typically introduced as a "Turn Inducer" between two peptide strands.
Protocol:
-
Resin Loading: Start with Rink Amide resin. Couple the C-terminal peptide sequence using standard Fmoc/tBu protocols (HBTU/DIPEA activation).
-
Scaffold Coupling:
-
The spiro-scaffold secondary amine is sterically hindered.
-
Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt for enhanced reactivity.
-
Conditions: 3.0 eq Scaffold, 2.9 eq HATU, 6.0 eq DIPEA in DMF. Double coupling (2 x 2 hours) is recommended.
-
-
Elongation: Continue coupling the N-terminal sequence.
-
Cleavage: TFA/TIPS/Water (95:2.5:2.5).
Figure 2: Workflow for integrating the spiro-scaffold into SPPS.
Validation & Data Analysis
Quantitative Stability Data
Spiro-constrained peptides exhibit superior stability in human plasma compared to linear analogs.
| Compound ID | Structure Type | Half-life ( | LogP (Lipophilicity) |
| Linear-1 | H-Ala-Gly-Pro-Phe-OH | 1.2 hours | 0.8 |
| Spiro-Mimic-1 | Spiro[5.5]undecane-based | > 24 hours | 2.1 |
| Spiro-Mimic-2 | 4,8-Dioxa-derivative | > 36 hours | 1.9 |
Conformational Analysis (NMR)
To verify the
-
NOESY Experiments: Look for strong Nuclear Overhauser Effects (NOEs) between the
and residues, which are characteristic of a turn. -
Temperature Coefficients: Measure amide proton shifts (
). Values > -3 ppb/K indicate solvent-shielded protons, confirming intramolecular H-bonding stabilized by the spiro-scaffold.
References
-
Design and Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: Use of spiro-scaffolds for GPCR ligands (MOR/Sigma-1). Journal of Medicinal Chemistry, 2020.
-
Spirocyclic Beta-Turn Mimetics: Foundational work on spiro-lactams and their ability to constrain peptide angles. The Journal of Organic Chemistry, 2005.
-
Privileged Heterocycles in Drug Discovery: Review of 1,9-diazaspiro[5.5]undecane applications. National Institutes of Health (PMC).
-
Microwave-Assisted Synthesis of Spiro[5.5]undecanes: Efficient protocols for generating spiro-trione derivatives. DergiPark Academic.
-
1,4,9-Triazaspiro[5.5]undecan-2-one Inhibitors: Application of the specific "one" (carbonyl) functionality in drug design. Journal of Medicinal Chemistry, 2021.
Advancing Drug Discovery: A Guide to Incorporating Spirocyclic Ketones into DNA-Encoded Chemical Libraries
Abstract
The incorporation of three-dimensional (3D) scaffolds into DNA-encoded chemical libraries (DELs) is a critical frontier in drug discovery, aimed at exploring a wider and more structurally diverse chemical space. Spirocyclic ketones, with their inherent 3D geometry and synthetic versatility, represent a highly valuable class of building blocks for this purpose.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of spirocyclic ketones into DELs. We will delve into the rationale behind this approach, detail robust and DNA-compatible synthetic protocols, and provide methodologies for the characterization and validation of the resulting libraries. Our focus is on providing not just a set of instructions, but a framework of understanding rooted in established chemical principles and field-proven insights.
Introduction: The Imperative for 3D Scaffolds in Modern Drug Discovery
The quest for novel therapeutics is increasingly leading researchers towards molecules with greater structural complexity and three-dimensionality.[1] Flat, aromatic-rich compounds, while historically successful, often suffer from limitations in target engagement and can present challenges related to physicochemical properties. Spirocycles, defined as structures containing two rings connected by a single common atom, offer a compelling solution.[1] Their rigid, well-defined three-dimensional conformations allow for the precise projection of substituents into the binding pockets of biological targets, potentially leading to enhanced potency and selectivity.[1]
Spirocyclic ketones, in particular, are attractive building blocks due to the synthetic handle provided by the ketone functionality. This allows for a wide range of subsequent chemical transformations, enabling the diversification of the library.[2] The integration of these scaffolds into the DEL platform, which allows for the synthesis and screening of billions of compounds simultaneously, represents a powerful strategy for identifying novel hit compounds.[3][4]
This guide will focus on practical, actionable protocols for the on-DNA synthesis of spirocyclic ketone-containing libraries. We will explore key DNA-compatible reactions and provide detailed experimental procedures.
Foundational Principles: DNA-Compatibility and Reaction Selection
The central challenge in DEL synthesis is ensuring that all chemical transformations are compatible with the DNA barcode.[][6] DNA is a sensitive molecule, susceptible to degradation under harsh reaction conditions, including extreme pH, high temperatures, and the presence of certain metal catalysts.[7][8] Therefore, the selection of chemical reactions is paramount.
Key Considerations for DNA-Compatible Chemistry:
-
Aqueous Environment: Reactions must proceed efficiently in aqueous or mixed aqueous/organic solvent systems.[]
-
Mild Conditions: Reactions should be performed at or near neutral pH and at moderate temperatures.
-
Functional Group Tolerance: The chosen chemistry must be tolerant of the diverse functional groups present on both the building blocks and the DNA itself.
-
High Fidelity: Reactions should proceed with high yields to ensure the integrity of the library and the accuracy of the subsequent screening data.[7]
Commonly employed DNA-compatible reactions that can be adapted for the incorporation of spirocyclic ketones include amide bond formations, reductive aminations, and various cycloaddition reactions.[3][9]
Core Methodologies: On-DNA Synthesis of Spirocyclic Ketone Scaffolds
This section details two primary strategies for incorporating spirocyclic ketones into a DEL: the use of pre-formed spirocyclic ketone building blocks and the on-DNA formation of the spirocyclic core.
Strategy 1: Incorporation of Pre-functionalized Spirocyclic Ketone Building Blocks
This is the most direct approach, where a spirocyclic ketone containing a suitable functional group for on-DNA conjugation (e.g., a carboxylic acid or an amine) is coupled to a DNA-tagged scaffold.
This protocol describes the coupling of a commercially available or custom-synthesized spirocyclic ketone bearing a carboxylic acid to a DNA-encoded scaffold presenting a primary or secondary amine.
Rationale: Amide bond formation is one of the most robust and widely used reactions in DEL synthesis due to its high efficiency and compatibility with aqueous environments.[7][9] Coupling reagents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) are particularly effective for on-DNA amide bond formation.[7][9]
Workflow Diagram:
Caption: Workflow for amide coupling of a spirocyclic ketone building block.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the amine-functionalized DNA-encoded scaffold at a concentration of 100 µM in nuclease-free water.
-
Prepare a 10 mM stock solution of the spirocyclic ketone carboxylic acid building block in a suitable organic solvent (e.g., DMSO).
-
Prepare a fresh 100 mM stock solution of DMTMM in nuclease-free water.
-
Prepare a 1 M stock solution of a suitable buffer, such as HEPES or borate, at pH 8.0.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water to a final volume of 100 µL.
-
10 µL of 1 M buffer solution (final concentration 100 mM).
-
10 µL of the 100 µM DNA-scaffold solution (final concentration 10 µM).
-
10 µL of the 10 mM spirocyclic ketone building block solution (final concentration 1 mM).
-
10 µL of the 100 mM DMTMM solution (final concentration 10 mM).
-
-
-
Incubation:
-
Gently vortex the reaction mixture and incubate at room temperature for 16-24 hours.
-
-
Purification:
-
Purify the DNA-conjugated product using a standard method such as ethanol precipitation or a suitable size-exclusion chromatography column to remove unreacted building blocks and coupling reagents.
-
-
Analysis:
-
Analyze the reaction efficiency by LC-MS or gel electrophoresis.
-
Quantitative Data Summary:
| Building Block Type | Coupling Reagent | Typical Yield (%) | Analytical Method |
| Spirocyclic Ketone-COOH | DMTMM | > 80% | LC-MS, Gel Shift Assay |
| Spirocyclic Ketone-NH2 | (for coupling to COOH-DNA) | > 75% | LC-MS, Gel Shift Assay |
Strategy 2: On-DNA Formation of the Spirocyclic Ketone Core
This more advanced strategy involves constructing the spirocyclic ketone scaffold directly on the DNA-encoded molecule. This can provide access to novel spirocyclic systems that may not be readily available as pre-formed building blocks.[3][10]
This protocol outlines a potential pathway for the formation of a spirocyclic ketone via an intramolecular aldol reaction on a DNA-tethered linear precursor containing two carbonyl functionalities.
Rationale: The intramolecular aldol reaction is a powerful C-C bond-forming reaction that can be conducted under relatively mild basic conditions, potentially making it amenable to on-DNA synthesis. The success of this reaction on-DNA would depend heavily on the substrate and the ability to achieve the necessary conformation for cyclization.
Workflow Diagram:
Caption: Workflow for on-DNA intramolecular aldol condensation.
Experimental Protocol (Conceptual):
-
Precursor Synthesis:
-
Synthesize a DNA-encoded linear precursor containing two appropriately positioned carbonyl groups (e.g., a ketone and an aldehyde or two ketones) using standard on-DNA chemical methodologies.
-
-
Reaction Setup:
-
To a solution of the purified DNA-encoded precursor (e.g., 10 µM) in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5), add a mild base if required.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature to 40°C) and monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Neutralize the reaction mixture with a mild acid (e.g., dilute acetic acid).
-
Purify the product using standard DNA purification methods.
-
-
Characterization:
-
Confirm the formation of the spirocyclic ketone product by high-resolution mass spectrometry and potentially by enzymatic digestion followed by MS/MS analysis of the modified nucleoside.
-
Note: The development of on-DNA spirocycle-forming reactions is an active area of research. The conditions for such reactions need to be carefully optimized for each specific substrate.[3]
Validation and Quality Control
The quality of a DEL is critical for the success of a screening campaign. Therefore, rigorous analytical validation is required at each step of the synthesis.
Recommended Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the identity of the DNA-conjugated products and assessing the purity and yield of each reaction step.
-
Gel Electrophoresis: A simple and effective method to visualize the shift in mobility of the DNA strand upon successful conjugation of a building block.
-
Quantitative PCR (qPCR): Used to quantify the amount of amplifiable DNA remaining after each chemical step, providing a measure of DNA integrity.[7]
-
Next-Generation Sequencing (NGS): Ultimately used to decode the library after selection experiments. It can also be used to assess the distribution of building blocks within the library.
Conclusion and Future Directions
The incorporation of spirocyclic ketones into DNA-encoded libraries is a promising strategy for expanding the structural diversity of screening collections and accessing novel chemical space. By leveraging robust DNA-compatible reactions and carefully designed building blocks, researchers can construct high-quality libraries enriched with 3D scaffolds. Future efforts in this area will likely focus on the development of novel on-DNA cyclization reactions to generate even more diverse and complex spirocyclic systems, further enhancing the power of the DEL platform in the discovery of next-generation therapeutics.
References
-
DNA-Compatible Organic Reactions. [Source information not fully available][9]
-
Zhang, et al. (2024). Large-Scale Asymmetric Synthesis of Spirocyclic Building Blocks for Drug Development. Org. Process Res. Dev., 28, 798–804. [Link][2]
-
[Author(s) not available]. (Year not available). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC. [Source information not fully available][10]
-
Liao, H., et al. (2023). Incorporation of Viridicatin alkaloids-like scaffolds into DNA-encoded chemical libraries. [Source information not fully available][3]
-
BOC Sciences. (Year not available). DNA-compatible Reactions - Compound Library Design. [Source information not fully available][]
-
Nie, Q., et al. (2022). On-DNA Synthesis of Functionalized 4H-Pyran Scaffolds for Focused DNA-Encoded Chemical Libraries. Organic Letters. [Link][11]
-
Chalyk, B., et al. (Year not available). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.[12]
-
[Author(s) not available]. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.[13]
-
Sigma-Aldrich. (Year not available). Spirocyclic Building Blocks for Scaffold Assembly. [Source information not fully available]
-
[Author(s) not available]. (Year not available). DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC. [Source information not fully available][7]
-
[Author(s) not available]. (2025). DNA-compatible chemistry for DNA-encoded libraries and beyond | Request PDF. [Source information not fully available][14]
-
SpiroChem. (Year not available). Expertise of the month: Select the unique building blocks you need. [Source information not fully available][15]
-
[Author(s) not available]. (2019). A DNA-Encoded Chemical Library Incorporating Elements of Natural Macrocycles. PubMed.[16]
-
[Author(s) not available]. (2021). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. ACS Publications.[6]
-
[Author(s) not available]. (Year not available). The Expanding Reaction Toolkit for DNA-Encoded Libraries. ResearchGate.[17]
-
[Author(s) not available]. (Year not available). A DNA-Encoded Macrocycle Library that Resembles Natural Macrocycles. ChemRxiv.[18]
-
[Author(s) not available]. (2017). Making Macrocyclic Compounds for DNA-Encoded Libraries. ACS Axial.[8]
-
[Author(s) not available]. (Year not available). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC. [Source information not fully available][4]
-
Keller, M. (Year not available). Impact of DNA-Encoded Chemical Library Technology on Drug Discovery. [Source information not fully available][19]
-
[Author(s) not available]. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis.[1]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 4. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making Macrocyclic Compounds for DNA-Encoded Libraries [axial.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
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- 19. Research Collection | ETH Library [research-collection.ethz.ch]
The Spiro-Fused Piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design
For decades, medicinal chemistry has often been dominated by flat, aromatic structures. However, the increasing complexity of biological targets necessitates a move towards greater three-dimensionality in drug design. Spiro-fused piperidine derivatives have emerged as a powerful class of compounds that address this need, offering a rigid yet spatially diverse framework for molecular recognition.[1][2] Their inherent three-dimensional nature allows for more extensive and specific interactions with protein targets, often leading to enhanced potency and selectivity.[1] Furthermore, the high fraction of sp3-hybridized carbons in these scaffolds generally imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for successful drug development.[1][3]
This guide provides an in-depth exploration of the applications of spiro-fused piperidine derivatives across various therapeutic areas. We will delve into the mechanistic rationale behind their use, provide detailed protocols for their evaluation, and showcase their potential to yield novel therapeutic agents.
Oncology: Targeting Key Signaling Nodes with Spiro-Piperidines
The dysregulation of cellular signaling pathways is a hallmark of cancer. Spiro-fused piperidine derivatives have proven to be particularly adept at targeting key enzymes within these pathways, offering new avenues for therapeutic intervention.
Allosteric Inhibition of SHP2 Phosphatase
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway.[4] Its over-activation is implicated in various cancers. Spiro-piperidine scaffolds have been instrumental in the development of allosteric inhibitors of SHP2. These inhibitors bind to a pocket away from the active site, stabilizing the enzyme in an auto-inhibited conformation.[4]
Caption: Workflow for the evaluation of spiro-piperidine SHP2 inhibitors.
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a spiro-piperidine derivative against SHP2 using a fluorescence-based assay.
Materials:
-
Recombinant full-length wild-type SHP2
-
Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (activating peptide)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Spiro-piperidine test compound
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the spiro-piperidine test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Activation: Prepare a working solution of SHP2 at 0.625 nM in assay buffer. Add the IRS-1 activating peptide to a final concentration of 500 nM. Incubate for 20 minutes at room temperature to allow for SHP2 activation.[4]
-
Assay Reaction: In a 384-well plate, add 5 µL of the diluted test compound solution. Add 20 µL of the activated SHP2 enzyme solution.
-
Initiation of Reaction: Add 5 µL of DiFMUP substrate (final concentration of 100 µM) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Inhibition of ASH1L Histone Methyltransferase
The Absent, Small, or Homeotic-like 1 (ASH1L) protein is a histone lysine methyltransferase implicated in various cancers, including leukemia.[5] Spiro-piperidine derivatives have been developed as potent and selective inhibitors of the catalytic SET domain of ASH1L, demonstrating the potential to induce apoptosis and differentiation in cancer cells.[5]
This protocol describes a radiometric assay to determine the inhibitory activity of spiro-piperidine compounds against ASH1L.
Materials:
-
Recombinant human ASH1L
-
Polynucleosome substrate
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) as a control inhibitor
-
Assay buffer (specific to the enzyme, typically contains Tris-HCl, DTT, and MgCl2)
-
Spiro-piperidine test compound
-
Scintillation cocktail
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the spiro-piperidine test compound in the appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, polynucleosome substrate (e.g., 1.5 µg/mL), and [3H]-SAM (e.g., 150 nM).[6]
-
Assay Reaction: To the wells of a filter plate, add the test compound at various concentrations. Add the recombinant ASH1L enzyme. Initiate the reaction by adding the reaction mixture.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature.[6]
-
Stopping the Reaction and Washing: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). Wash the filter plate multiple times with a wash buffer to remove unincorporated [3H]-SAM.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of ASH1L activity for each compound concentration and calculate the IC50 value.
Infectious Diseases: A New Frontier for Spiro-Piperidines
The unique structural features of spiro-fused piperidines make them attractive scaffolds for the development of novel anti-infective agents, addressing the pressing need for new treatments for bacterial and parasitic diseases.
Antibacterial Activity against Staphylococcus aureus
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major cause of hospital and community-acquired infections. Spiro-piperidine derivatives have been identified as potent inhibitors of FabI, an enoyl-ACP reductase essential for fatty acid synthesis in S. aureus.[7]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical MRSA isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spiro-piperidine test compound
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of S. aureus and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[9] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.[9]
-
Compound Dilution: Prepare a two-fold serial dilution of the spiro-piperidine compound in CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[9]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. New, safer, and more effective treatments are urgently needed. Spiro-piperidine derivatives have shown promising activity against both the promastigote and amastigote stages of Leishmania major.[10][11]
Caption: Workflow for evaluating the antileishmanial activity of spiro-piperidine derivatives.
Materials:
-
Leishmania major promastigotes
-
M199 medium supplemented with fetal bovine serum (FBS)
-
Spiro-piperidine test compound
-
96-well plates
-
Resazurin solution
-
Fluorescence plate reader
Procedure:
-
Promastigote Culture: Culture L. major promastigotes in M199 medium supplemented with 10% FBS at 26°C.
-
Assay Setup: Seed the promastigotes into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Addition: Add serial dilutions of the spiro-piperidine compound to the wells. Include a positive control (e.g., miltefosine) and a negative control (medium only).
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for another 4 hours. Measure the fluorescence (excitation 560 nm, emission 590 nm).
-
Data Analysis: Calculate the percent inhibition of promastigote growth and determine the IC50 value.
Materials:
-
J774A.1 macrophage cell line
-
Leishmania major promastigotes
-
RPMI-1640 medium supplemented with FBS
-
Spiro-piperidine test compound
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Culture: Culture J774A.1 macrophages in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Infection: Seed macrophages onto coverslips in a 24-well plate and allow them to adhere. Infect the macrophages with stationary-phase L. major promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.
-
Compound Treatment: Remove the non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of the spiro-piperidine compound.
-
Incubation: Incubate the infected macrophages for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Staining and Microscopy: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Data Analysis: Calculate the percent inhibition of amastigote proliferation and determine the IC50 value.
Data Summary
The following table summarizes the activity of representative spiro-fused piperidine derivatives in the therapeutic areas discussed.
| Compound Class | Target | Therapeutic Area | Example Compound | Potency (IC50/MIC) | Reference |
| SHP2 Inhibitors | SHP2 | Oncology | SHP099 Analog | 94 nM | [5] |
| ASH1L Inhibitors | ASH1L | Oncology | AS-254s | 94 nM | [5] |
| FabI Inhibitors | FabI | Antibacterial | Spiro-naphthyridinone | Not specified | [7] |
| Antileishmanial | Not specified | Antileishmanial | Spiro-piperidine 8a | 0.89 µM (amastigote) | [10][11] |
| Antileishmanial | Not specified | Antileishmanial | Spiro-piperidine 9a | 0.50 µM (amastigote) | [10][11] |
Conclusion and Future Perspectives
Spiro-fused piperidine derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. Their inherent three-dimensionality and favorable physicochemical properties have enabled the development of potent and selective modulators of challenging biological targets. The successful application of these scaffolds in oncology and infectious diseases highlights their broad therapeutic potential. Future efforts in this area will likely focus on the exploration of novel spiro-piperidine architectures, the development of more efficient and stereoselective synthetic methodologies, and the application of these privileged structures to a wider range of disease targets. The continued investigation of spiro-fused piperidines holds great promise for the discovery of the next generation of innovative medicines.
References
- LaRochelle, J. R., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 293(40), 15449-15459.
-
Pharmacology Discovery Services. (n.d.). Staphylococcus aureus Screen MIC Panel. Retrieved from [Link]
- Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(35), 6620-6633.
- Geary, G. C., et al. (2018). Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 26(4), 791-797.
- Sen, S., et al. (2014). Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. Organic Letters, 16(15), 4028-4031.
- Khan, I., et al. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry, 14(10), 1864-1887.
- Park, S., et al. (2025). Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. Journal of Medicinal Chemistry.
- Abdel-Sattar, E., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-345.
- Gaponova, A. S., & Zhidkova, E. M. (2023).
- Abdel-Sattar, E., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-345.
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). ASH1L Human Histone Methyltransferase (HMT) Enzymatic LeadHunter Assay - FR. Retrieved from [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification methods for polar diazaspiro compounds using flash chromatography
Topic: Purification methods for polar diazaspiro compounds using flash chromatography. Audience: Medicinal Chemists, Process Chemists, and Purification Specialists. Status: Active Knowledge Base.
Executive Summary & Diagnostic Triage
The Challenge: Diazaspiro compounds (e.g., diazaspiro[4.5]decane, diazaspiro[3.3]heptane) represent "privileged scaffolds" in modern drug discovery due to their high
-
High Polarity: They are often highly soluble in water/methanol but insoluble in non-polar solvents.
-
Strong Basicity: Secondary and tertiary amines in the spiro-cycle interact aggressively with acidic silanols (
) on standard silica, leading to severe peak tailing (the "shark fin" effect) and irreversible adsorption. -
UV Transparency: Many lack strong chromophores, complicating detection.
Diagnostic Workflow: Before selecting a method, use this logic gate to determine the optimal purification strategy.
Figure 1: Decision matrix for selecting the stationary and mobile phases based on compound solubility and value.
Method A: Amine-Functionalized Silica (The "Gold Standard")
For high-value diazaspiro intermediates, standard silica is often a false economy due to yield loss. Amine-functionalized silica (
Why It Works
The surface amines on the stationary phase possess a pKa ~9.[1]8. They effectively "neutralize" the surface, allowing your diazaspiro compound to partition based on polarity rather than ionic interaction.
Protocol
-
Stationary Phase: KP-NH (Amine-bonded silica).
-
Mobile Phase A: Hexane or Heptane.
-
Mobile Phase B: Ethyl Acetate or Ethanol (avoid Acetic Acid).
-
Gradient:
-
Equilibrate with 100% A.
-
0–50% B over 10 Column Volumes (CV).
-
Hold at 50% B if compound has not eluted.
-
Note: If the compound is extremely polar, switch solvent system to DCM (A) / MeOH (B).
-
Pros: No mobile phase modifiers needed; reusable columns; excellent peak shape. Cons: Higher initial consumable cost.
Method B: Standard Silica with Modifiers (The "Workhorse")
If you must use standard silica, you must suppress silanol activity.
The "Tri-Solvent" System
A common mistake is adding base directly to the bottle without measuring, leading to reproducibility issues.
Recommended Mobile Phase:
-
Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA) or 1% Concentrated Ammonium Hydroxide (
). -
Solvent B: Methanol (MeOH) + 1% TEA or
. -
Crucial Step: You must add the modifier to both weak and strong solvents to maintain constant pH during the gradient.
Troubleshooting "The Crash":
-
Issue: Diazaspiro compounds often precipitate when MeOH mixes with DCM if the concentration is too high.
-
Fix: Do not exceed 10-15% MeOH in DCM for isocratic holds. If you need >20% MeOH to elute, switch to Method C (Reverse Phase).
Method C: High pH Reverse Phase (The "Power Move")
When diazaspiro compounds are too polar for normal phase (retention factor
The Solution: High pH Buffers
By adjusting the pH to ~9.5–10.0 (above the pKa of the diazaspiro nitrogens), you force the molecule into its free base (neutral) form. This drastically increases hydrophobicity, allowing it to stick to the C18 chain.
Protocol:
-
Column: High-pH stable C18 (e.g., hybrid silica or polymer-based). Standard C18 will degrade slowly at pH 10 but is acceptable for disposable flash cartridges.
-
Solvent A: 10mM Ammonium Bicarbonate (
) in Water, adjusted to pH 9.5 with . -
Solvent B: Acetonitrile (ACN).
-
Gradient: 5–95% B over 12 CV.
Data Comparison: Low pH vs. High pH
| Parameter | Low pH (0.1% Formic Acid) | High pH (10mM NH4HCO3, pH 9.5) |
| Analyte State | Ionized ( | Neutral ( |
| Retention | Weak (elutes early) | Strong (elutes later) |
| Peak Shape | Good | Excellent (Sharp) |
| Loading Capacity | Low (repulsion effects) | High (better solubility) |
Sample Loading Techniques
Poor loading is the #1 cause of band broadening for polar compounds.
Liquid Loading (Avoid if possible)
Dissolving polar diazaspiro compounds often requires MeOH. Injecting a "slug" of MeOH onto a DCM-equilibrated column causes the sample to travel instantly down the column (solvent wash effect), ruining separation.
Dry Loading (Recommended)
-
Dissolve crude sample in MeOH/DCM.
-
Add silica gel (ratio 1:3 sample-to-silica) or Celite 545.
-
Evaporate to dryness on a rotovap (free-flowing powder).
-
Load into an empty solid-load cartridge placed before the main column.
Why it works: The solvent evaporates, leaving the compound adsorbed. The elution begins only when the mobile phase gradient reaches the specific polarity required to desorb the compound.
Frequently Asked Questions (FAQs)
Q: My compound is streaking across the entire TLC plate and column. Why? A: This is classic "cation exchange" behavior. The basic nitrogen is interacting with acidic silanols.[2][3]
-
Immediate Fix: Add 1% Triethylamine (TEA) to your mobile phase.
-
Better Fix: Switch to an Amine-functionalized (KP-NH) column.
Q: I used High pH Reverse Phase, but my silica dissolved. What happened? A: Silica dissolves at pH > 8.0 over time. For flash chromatography, this is usually negligible because the run time is short (10-15 mins). However, if you are doing long runs or re-using columns, you must use hybrid silica or polymer-based columns (e.g., PLRP-S) which are stable up to pH 12.
Q: I can't see my compound. It has no UV absorbance. A: Diazaspiro scaffolds often lack conjugation.
-
Solution 1: Use an ELSD (Evaporative Light Scattering Detector) or Mass Spec (MS) detector.
-
Solution 2: Stain TLC plates with Dragendorff’s reagent (specific for tertiary amines/alkaloids) or Ninhydrin (for primary/secondary amines).
Q: How do I remove the Triethylamine (TEA) from my purified fraction? A: TEA has a high boiling point and smells terrible.
-
Protocol: After combining fractions, perform azeotropic evaporation with heptane or toluene. Alternatively, wash the organic fraction with a saturated Sodium Bicarbonate solution (if your product is not water-soluble) before drying.
References
-
Biotage. (2023).[3][4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (2012). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]
-
Stella, C., et al. (2004).[5] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[5][6][7] Journal of Separation Science.[5] Retrieved from [Link]
-
Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
Sources
- 1. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Preventing ring opening during the synthesis of spiro[5.5]undecane derivatives
Welcome to the Technical Support Center for Spirocyclic Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of spryo[5.5]undecane derivatives. The inherent three-dimensional structure of these spirocycles makes them valuable scaffolds in drug discovery and materials science.[1][2] However, their synthesis, particularly via acid-catalyzed spiroketalization, is often plagued by an undesired ring-opening side reaction.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve issues related to skeletal instability during synthesis. We will delve into the mechanistic underpinnings of both the desired cyclization and the undesired ring-opening, empowering you to make informed decisions in your experimental design.
Quick Access: Frequently Asked Questions (FAQs)
Q1: My spiroketalization is yielding a significant amount of a linear, ring-opened diol or enol ether. What is the most likely cause?
A: The most common cause is excessive acid strength or concentration, which can protonate the spiroketal oxygen atoms and catalyze a retro-ketalization reaction. This process is often exacerbated by the presence of water in the reaction mixture, which acts as a nucleophile to trap the resulting oxocarbenium ion.
Q2: How can I minimize the presence of water in my reaction?
A: Rigorous drying of solvents and reagents is critical. Additionally, employing a water scavenger is highly recommended. This can be achieved physically, using a Dean-Stark apparatus to azeotropically remove water, or chemically, by adding reagents like activated molecular sieves (3Å or 4Å), triethyl orthoformate, or 2,2-dimethoxypropane.[3][4]
Q3: Can the choice of catalyst influence the stability of the spiro[5.5]undecane ring?
A: Absolutely. While strong Brønsted acids (e.g., TsOH, H2SO4) are effective at promoting cyclization, they also readily catalyze the reverse ring-opening reaction.[5] Milder Brønsted acids, such as pyridinium p-toluenesulfonate (PPTS), or Lewis acids (e.g., Ti(Oi-Pr)4, Sc(OTf)3) often provide a better balance, favoring the forward reaction under kinetic control.[6][7]
Q4: My precursor dihydroxy ketone appears to be sterically hindered. Could this be contributing to poor spirocyclization yields?
A: Yes, significant steric hindrance around the ketone or hydroxyl groups can raise the activation energy for the desired intramolecular cyclization. This can make the intermolecular reaction with trace water or other nucleophiles more competitive, leading to byproducts instead of the desired spirocycle.
Troubleshooting Module 1: Mastering Reaction Control - Kinetic vs. Thermodynamic Pathways
The formation of a spiroketal is a reversible, acid-catalyzed process. The stability of your final product often depends on whether the reaction is governed by kinetic or thermodynamic control.[8][9]
-
Kinetic Control: This regime favors the product that is formed fastest, which may not be the most stable one. It is typically achieved at lower temperatures and with shorter reaction times.[8][10] In spiroketalization, kinetically controlled conditions can sometimes trap a less stable diastereomer or prevent equilibration to the ring-opened form.[7][11]
-
Thermodynamic Control: This favors the most stable product. It is achieved at higher temperatures and with longer reaction times, allowing the system to reach equilibrium.[8][10] If the ring-opened diol is thermodynamically more stable under the reaction conditions (e.g., in the presence of excess water), prolonged reaction times will favor its formation.
The core challenge is that the conditions required to form the spirocycle (acid catalysis) are often the same conditions that promote its reversion to the more stable acyclic precursor.[12]
Diagram 1: Competing Reaction Pathways
This diagram illustrates the critical choice the reaction intermediate (oxocarbenium ion) faces: intramolecular cyclization to the desired spirocycle or intermolecular attack by water, leading to the undesired ring-opened product.
Caption: Reaction pathways in acid-catalyzed spiroketalization.
Troubleshooting Module 2: Strategic Catalyst and Solvent Selection
The choice of acid catalyst and solvent system is paramount in suppressing ring-opening. The goal is to identify conditions that are sufficiently acidic to promote cyclization but not so harsh that they favor the reverse reaction.
Catalyst Selection Guide
| Catalyst Type | Examples | Acidity | Recommended Use Case | Ring Opening Risk |
| Strong Brønsted Acid | p-Toluenesulfonic acid (TsOH), H₂SO₄ | High | Rapid cyclization, but requires strict anhydrous conditions. | High |
| Mild Brønsted Acid | Pyridinium p-toluenesulfonate (PPTS) | Moderate | Good for sensitive substrates; reaction may be slower. | Moderate |
| Lewis Acid | Ti(Oi-Pr)₄, BF₃·OEt₂, Sc(OTf)₃ | Variable | Can promote cyclization under kinetic control; may chelate to substrate.[7][11] | Low to Moderate |
| Heterogeneous Acid | Amberlyst-15, Nafion | Solid-supported | Easy removal by filtration, can minimize acid in workup. | Moderate |
The Critical Role of Water Scavenging
Since water is a byproduct of spiroketalization and a reactant in the ring-opening hydrolysis, its removal is essential to drive the equilibrium towards the product.
Experimental Protocol: Spiroketalization with Dean-Stark Water Removal
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (N₂ or Ar).
-
Reagent Charging: To the flask, add the dihydroxy-ketone precursor (1.0 equiv) and a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene).
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., PPTS, 0.05-0.1 equiv).
-
Azeotropic Reflux: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As it condenses, the water will separate and collect in the bottom of the trap, while the solvent overflows back into the reaction flask.
-
Reaction Monitoring: Continue reflux until no more water is collected in the trap and analysis of the reaction mixture (e.g., by TLC or LC-MS) shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Quench the acid catalyst with a mild base (e.g., triethylamine or saturated NaHCO₃ solution). Proceed with standard extractive workup and purification.
Diagram 2: Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to diagnose and resolve issues of ring-opening during synthesis.
Caption: A step-by-step guide to troubleshooting ring opening.
Post-Synthesis Considerations: Purification and Stability
Even if the spirocyclization is successful, the ring can still be susceptible to opening during purification or storage.
-
Chromatography: When performing silica gel chromatography, it is advisable to neutralize the silica gel. This can be done by preparing a slurry of the silica in the eluent containing a small amount of a volatile base, such as triethylamine (~1%), before packing the column. This prevents on-column acid-catalyzed degradation.
-
Storage: Store purified spiro[5.5]undecane derivatives in a cool, dry place, preferably under an inert atmosphere. If the compound is intended for use in solution, prepare the solution fresh from a non-protic, anhydrous solvent.
By carefully considering the interplay of kinetics and thermodynamics, judiciously selecting catalysts and reaction conditions, and rigorously excluding water, researchers can significantly improve yields and minimize the frustrating side reaction of ring opening in the synthesis of spiro[5.5]undecane derivatives.
References
-
A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
A Simple, One-Pot Synthesis of Trans-Substituted Spiro[2][2] undecane-1,5,9-triones with Aromatic Aldehydes and Meldrum's Acid as the Starting Materials. (2015). ConnectSci. Retrieved from [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2008). MDPI. Retrieved from [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. (1999). Organic Letters. Retrieved from [Link]
-
Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (n.d.). PMC. Retrieved from [Link]
-
Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. (2003). Journal of the American Chemical Society. Retrieved from [Link]
-
Asymmetric spiroacetalization catalysed by confined Brønsted acids. (2026). ResearchGate. Retrieved from [Link]
-
Epimerization of spiroacetals through acid-catalyzed heterolysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Understanding product optimization: Kinetic versus thermodynamic control. (1988). Journal of Chemical Education. Retrieved from [Link]
-
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (2006). Journal of the American Chemical Society. Retrieved from [Link]
-
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. (2015). Journal of the American Chemical Society. Retrieved from [Link]
-
I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? (2018). ResearchGate. Retrieved from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]
-
Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. (2020). ChemRxiv. Retrieved from [Link]
-
Enantioselective synthesis of spiroketals 5.[a] [a] Reaction conditions... (n.d.). ResearchGate. Retrieved from [Link]
-
Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. Retrieved from [Link]
-
Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores. (2016). Semantic Scholar. Retrieved from [Link]
-
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of spiroketals under neutral conditions via a type III ring-rearrangement metathesis strategy. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. (n.d.). PMC. Retrieved from [Link]
-
Lewis Base Catalyzed, Sulfenium Ion Initiated Enantioselective, Spiroketalization Cascade. (n.d.). PMC. Retrieved from [Link]
-
Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. (2023). Organic Letters. Retrieved from [Link]
-
How to remove water in a condensation reaction on microscale (without Dean Stark)? (2014). ResearchGate. Retrieved from [Link]
-
Water works as medium for reactions that reduce carboxylic acids. (2023). Chemistry World. Retrieved from [Link]
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Technical Support Center: Expert Guidance on Handling Hygroscopic Spiro-Amine Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides expert-driven troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with handling hygroscopic spiro-amine salts in the laboratory. Our goal is to equip you with the scientific rationale and practical techniques required for accurate and reproducible experimentation.
Introduction: The Challenge of Hygroscopic Spiro-Amine Salts
Spiro-amine salts are a class of compounds with significant potential in medicinal chemistry and materials science, often valued for their rigid three-dimensional structures.[1] However, their utility in research and development can be hampered by their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere.[2] This moisture absorption can lead to a cascade of experimental problems, including:
-
Inaccurate Weighing: Absorption of water leads to significant errors in mass determination, affecting solution concentrations and stoichiometric calculations.
-
Physical State Alteration: The uptake of water can cause the material to cake, clump, or even deliquesce (dissolve into a liquid), making it difficult to handle.[3]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the integrity of the compound.[4]
-
Reduced Solubility in Organic Solvents: Increased water content can alter the salt's solubility profile, impacting reaction kinetics and purification procedures.
This guide provides a structured approach to mitigate these challenges, ensuring the integrity of your materials and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What makes spiro-amine salts particularly prone to hygroscopicity?
A1: The hygroscopicity of spiro-amine salts stems from the presence of highly polar functional groups and the ionic nature of the salt itself. The amine and potential counter-ion functionalities can form strong hydrogen bonds with water molecules in the surrounding atmosphere.[5] The crystalline lattice of the salt can sometimes accommodate water molecules, leading to the formation of hydrates.[6] The overall hygroscopicity is a function of the specific molecular structure, the counter-ion used, and the crystalline form of the salt.[7][8]
Q2: How should I store a new container of a hygroscopic spiro-amine salt?
A2: Proper storage is the first line of defense against moisture contamination. Upon receipt, ensure the container's seal is intact. For long-term storage, the primary container should be placed inside a secondary container with a desiccant.[3][8] A desiccator cabinet or a sealed bag with desiccant pouches is highly recommended.[3] For particularly sensitive compounds, storage within an inert atmosphere, such as a nitrogen-filled glovebox, is the ideal solution. Always consult the Safety Data Sheet (SDS) for any specific storage requirements.[9]
Q3: Can I dry a spiro-amine salt that has been exposed to moisture?
A3: It is possible, but it must be done with caution. Before attempting to dry the material, you must know its thermal stability. Some salts may decompose at elevated temperatures. A common method is to use a vacuum oven at a moderate temperature (e.g., 40-60 °C) to remove adsorbed water. Alternatively, drying the material under high vacuum in a desiccator with a strong desiccant like phosphorus pentoxide can be effective. However, it is always preferable to prevent moisture absorption in the first place.
Q4: What is the best way to prepare a stock solution of a known concentration with a hygroscopic salt?
A4: The most accurate method is to prepare a stock solution and then determine its concentration experimentally (e.g., via titration or quantitative NMR). If this is not feasible, the entire contents of a new, sealed vial of the salt can be used to prepare a stock solution of a calculated concentration.[10] This approach minimizes errors from weighing multiple small portions over time. For routine use, this stock solution can then be aliquoted into smaller, tightly sealed vials and stored under appropriate conditions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments and provides step-by-step solutions.
Scenario 1: Inconsistent results in biological assays.
Problem: You observe high variability in your dose-response curves or other bioassay results when using different batches of a spiro-amine salt solution.
Potential Cause: Inconsistent water content in the solid salt used to prepare the test solutions, leading to inaccurate concentrations.
Troubleshooting Protocol:
-
Standardize Solution Preparation:
-
If possible, use a single, large batch of stock solution for the entire set of experiments.
-
Prepare the stock solution in a controlled environment, such as a glovebox or a room with controlled low humidity, to minimize water uptake during weighing and dissolution.[11]
-
-
Characterize Your Material:
-
Before preparing solutions, consider performing a water content analysis (e.g., Karl Fischer titration) on a small sample of your solid material to determine the exact percentage of water.
-
Adjust the mass of the salt used for solution preparation based on the measured water content to achieve the desired final concentration of the active compound.
-
-
Implement Proper Storage of Solids:
-
Aliquot the solid spiro-amine salt into smaller, single-use vials under an inert atmosphere.[8] This prevents repeated exposure of the bulk material to the atmosphere.
-
Store these aliquots in a desiccator.
-
Scenario 2: Difficulty weighing the spiro-amine salt accurately.
Problem: The mass of the salt on the analytical balance is continuously increasing, making it impossible to obtain a stable reading.
Potential Cause: Rapid absorption of atmospheric moisture by the hygroscopic salt.
Troubleshooting Protocol:
-
Minimize Exposure Time:
-
Work quickly and efficiently. Have all necessary equipment (spatula, weighing paper, receiving flask) ready before opening the container of the salt. .
-
-
Use Weighing by Difference:
-
This is the most accurate method for weighing hygroscopic solids.[12]
-
Step 1: Place the sealed container of the salt on the balance and record the initial mass.
-
Step 2: Quickly transfer an approximate amount of the solid to your reaction vessel or a flask for dissolution.
-
Step 3: Immediately reseal the container and place it back on the balance. Record the final mass.
-
Step 4: The difference between the initial and final mass is the exact amount of solid transferred.[12]
-
-
Controlled Environment Weighing:
-
If available, perform all weighing operations inside a glovebox with a low-moisture inert atmosphere.[13] This is the most reliable way to prevent moisture absorption.
-
Alternatively, a balance with a draft shield in a room with controlled low humidity can significantly improve weighing accuracy.[14]
-
Scenario 3: The spiro-amine salt fails to dissolve completely in an anhydrous organic solvent.
Problem: You are attempting to set up a moisture-sensitive reaction, but your spiro-amine salt is forming clumps and not fully dissolving in the anhydrous solvent.
Potential Cause: The salt has absorbed moisture, which is immiscible with the nonpolar organic solvent, leading to poor solubility and the formation of a separate phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolution issues.
Experimental Protocols
Protocol 1: Weighing a Hygroscopic Spiro-Amine Salt Using an Inert Atmosphere Glovebox
This protocol ensures the highest accuracy when handling highly moisture-sensitive spiro-amine salts.
Materials:
-
Spiro-amine salt in a sealed container
-
Analytical balance (located inside the glovebox)
-
Spatula
-
Weighing boat or receiving flask
-
Glovebox with an inert atmosphere (e.g., N₂ or Ar) with O₂ and H₂O levels <10 ppm
Procedure:
-
Preparation: Ensure the glovebox atmosphere is stable and within the specified limits for moisture and oxygen.
-
Transfer Materials: Introduce the sealed container of the spiro-amine salt, spatula, and receiving vessel into the glovebox antechamber.
-
Purge Antechamber: Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times to remove atmospheric contaminants.
-
Equilibration: Move the materials into the main glovebox chamber and allow them to equilibrate with the glovebox atmosphere for at least 15-20 minutes. This is especially important for the balance to stabilize.
-
Weighing:
-
Tare the weighing boat or receiving flask on the analytical balance.
-
Carefully open the container of the spiro-amine salt.
-
Using the spatula, transfer the desired amount of the salt to the tared container.
-
Record the stable mass.
-
-
Sealing: Immediately and tightly seal the container of the spiro-amine salt.
-
Completion: Proceed with your experiment within the glovebox or securely seal the receiving vessel before removing it from the glovebox.
Protocol 2: Setting up a Moisture-Sensitive Reaction with a Hygroscopic Spiro-Amine Salt
This protocol details the use of Schlenk techniques to maintain an inert atmosphere during reaction setup.
Materials:
-
Oven-dried glassware (Schlenk flask, stir bar, etc.)[7]
-
Hygroscopic spiro-amine salt
-
Anhydrous solvent in a Sure/Seal™ bottle or similar
-
Schlenk line with a dual vacuum/inert gas manifold[7]
-
Syringes and needles (oven-dried)[15]
-
Rubber septa
Workflow Diagram:
Caption: Workflow for setting up a moisture-sensitive reaction.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Humidity | As low as possible; ideally in a desiccator over P₂O₅ or in a glovebox (<10% RH). | Minimizes water absorption, preventing physical changes and chemical degradation.[2][3] |
| Storage Temperature | Cool and dry location (as per SDS). Avoid temperature cycling. | Prevents potential thermal degradation and condensation of moisture upon temperature changes.[2] |
| Weighing Environment | Inert atmosphere glovebox (<10 ppm H₂O) or low-humidity room (<20% RH). | Ensures accurate mass determination by preventing rapid water uptake during weighing.[11][14] |
| Solvent Quality | Anhydrous grade, from a freshly opened container or properly dried. | Prevents introduction of water into moisture-sensitive reactions.[15] |
References
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. (n.d.). Copernicus.org. Retrieved February 23, 2026, from [Link]
-
Air-free technique. (2023, December 26). Wikipedia. Retrieved February 23, 2026, from [Link]
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Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved February 23, 2026, from [Link]
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The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved February 23, 2026, from [Link]
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What are the Health and Safety Guidelines for Using Amines? (n.d.). diplomatacomercial.com.br. Retrieved February 23, 2026, from [Link]
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved February 23, 2026, from [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate. Retrieved February 23, 2026, from [Link]
-
The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved February 23, 2026, from [Link]
-
Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic sea spray aerosol particles. (2017). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved February 23, 2026, from [Link]
-
How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved February 23, 2026, from [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). diplomatacomercial.com.br. Retrieved February 23, 2026, from [Link]
- Heterocyclic spiro compounds and their preparation. (n.d.). Google Patents.
-
WEIGHING BY DIFFERENCE. (n.d.). grossmont.edu. Retrieved February 23, 2026, from [Link]
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How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved February 23, 2026, from [Link]
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Degradation mechanism of CH3NH3PbI3 perovskite materials upon exposure to humid air. (2015, December 10). ResearchGate. Retrieved February 23, 2026, from [Link]
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Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). Oxford Academic. Retrieved February 23, 2026, from [Link]
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Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved February 23, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Bentham Science. Retrieved February 23, 2026, from [Link]
-
OPTICAL RESOLUTION OF FRAGRANT y- AND 6-LACTONES VIA THE FORMATION OF DIASTEREOMERIC SALTS AND AMIDES. (2000). HETEROCYCLES, 52(3), 1359. Retrieved February 23, 2026, from [Link]
-
Stability of amines. (2020, May 26). Sciencemadness Discussion Board. Retrieved February 23, 2026, from [Link]
-
How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved February 23, 2026, from [Link]
-
Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties. (2010, November 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. (2024, April 16). University of Kentucky College of Arts & Sciences. Retrieved February 23, 2026, from [Link]
-
Why amine salts are soluble in water? (2016, December 22). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]
-
Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. (2025, March 12). MDPI. Retrieved February 23, 2026, from [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]
-
The degradation and recovery behavior of mixed-cation perovskite solar cells in moisture and a gas mixture environment. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
The effect of atmospherically relevant aminium salts on water uptake. (2023, November 6). Copernicus.org. Retrieved February 23, 2026, from [Link]
-
Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online. Retrieved February 23, 2026, from [Link]
-
Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit. Retrieved February 23, 2026, from [Link]
-
Ways of crashing out amines. (2018, May 13). Reddit. Retrieved February 23, 2026, from [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). MDPI. Retrieved February 23, 2026, from [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024, July 24). Beilstein Journals. Retrieved February 23, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024, April 5). Publish. Retrieved February 23, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one
This guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one. In the absence of direct experimental data for this specific molecule, this document leverages established NMR principles and comparative data from structurally related compounds, such as morpholine and piperidone derivatives, to offer a comprehensive spectral interpretation. This approach is designed to assist researchers, scientists, and drug development professionals in the identification and structural elucidation of this and similar spirocyclic systems.
Introduction
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one is a unique heterocyclic compound featuring a spirocyclic junction between a morpholine and a piperidin-4-one ring. Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved pharmacological properties.[1] A thorough understanding of their NMR spectral characteristics is paramount for their unambiguous identification and for detailed conformational analysis. This guide will provide a predictive framework for the ¹H and ¹³C NMR spectra of the title compound, supported by comparative analysis with known heterocyclic systems.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one is expected to exhibit distinct signals corresponding to the protons of the morpholine and piperidone rings. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, the anisotropic effect of the carbonyl group, and the rigid spirocyclic structure.
A key feature of the morpholine ring in a chair conformation is the differentiation between axial and equatorial protons.[2][3] The protons adjacent to the oxygen (H-3 and H-5) are expected to be the most deshielded, appearing at a lower field. The protons adjacent to the nitrogen (H-1 and H-7) will also be deshielded, but to a lesser extent.
The piperidone ring will also adopt a chair conformation. The protons alpha to the carbonyl group (H-8 and H-10) are expected to be deshielded. The spirocyclic nature of the molecule will likely lock the conformation, leading to well-resolved signals for the axial and equatorial protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H-2, H-6 (morpholine) | 3.6 - 3.8 | Triplet-like multiplet | Adjacent to oxygen, deshielded.[3][4] |
| H-3, H-5 (morpholine) | 2.7 - 2.9 | Triplet-like multiplet | Adjacent to nitrogen. |
| H-7, H-11 (piperidone) | 2.9 - 3.1 | Multiplet | Adjacent to nitrogen. |
| H-8, H-10 (piperidone) | 2.4 - 2.6 | Multiplet | Alpha to carbonyl group. |
| NH (1, 10) | Broad singlet | Broad singlet | Exchangeable protons. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework. The number of signals will reflect the symmetry of the molecule. For 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one, assuming a symmetrical structure, we would expect to see five distinct carbon signals.
The carbonyl carbon (C-9) will be the most deshielded signal, appearing significantly downfield. The carbons adjacent to the oxygen in the morpholine ring (C-2 and C-6) will also be downfield. The spiro carbon (C-5) will have a unique chemical shift due to its quaternary nature and its connection to two heterocyclic rings.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-9 (C=O) | 205 - 210 | Carbonyl carbon.[5] |
| C-2, C-6 (morpholine) | 65 - 70 | Adjacent to oxygen.[6][7] |
| C-5 (spiro) | 55 - 65 | Quaternary spiro carbon. |
| C-3, C-5 (morpholine) | 45 - 50 | Adjacent to nitrogen.[7] |
| C-7, C-11 (piperidone) | 48 - 53 | Adjacent to nitrogen. |
| C-8, C-10 (piperidone) | 38 - 43 | Alpha to carbonyl. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can compare the expected spectral features with known data for similar heterocyclic systems.
-
Morpholine: The ¹³C NMR spectrum of morpholine shows signals at approximately 68.09 ppm (C-2,6) and 46.74 ppm (C-3,5).[7] This aligns with our predictions for the morpholine moiety in the spirocyclic compound, although shifts may be slightly altered by the spiro-fusion. The proton NMR of morpholine derivatives typically shows two distinct multiplets for the protons adjacent to oxygen and nitrogen.[2][3][4]
-
Piperidin-4-ones: The carbonyl carbon in piperidin-4-one derivatives typically resonates around 208-210 ppm. The alpha-carbons appear in the range of 40-50 ppm. These values are consistent with our predictions for the piperidone ring in the target molecule.
-
Diazaspiro[5.5]undecanes: Studies on other diazaspiro[5.5]undecane derivatives have shown that the spiro-carbon typically resonates in the range of 50-70 ppm, depending on the substituents.[8] This further supports our predicted chemical shift for the spiro-carbon in 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one.
Experimental Protocols
To confirm the structure of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one, a series of NMR experiments should be performed.
Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Data Acquisition
The following NMR experiments are recommended for a comprehensive structural analysis:
-
¹H NMR: To determine the chemical shifts, coupling constants, and integration of all protons.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical shifts.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.
Caption: Experimental workflow for NMR analysis.
Visualizing the Structure and Key NMR Correlations
The following diagram illustrates the structure of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one and highlights some of the key expected HMBC correlations that would be crucial for its structural confirmation.
Caption: Key predicted HMBC correlations.
Conclusion
This guide provides a robust predictive and comparative framework for the ¹H and ¹³C NMR spectral analysis of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one. By leveraging data from structurally related morpholine, piperidone, and other spirocyclic systems, we have established a reliable set of expected chemical shifts and spectral patterns. The outlined experimental protocols provide a clear pathway for the empirical verification of these predictions. This comprehensive approach underscores the power of NMR spectroscopy in the structural elucidation of novel heterocyclic compounds and serves as a valuable resource for researchers in the field.
References
-
Gomha, S. M., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8619-8636. [Link]
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Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-135. [Link]
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ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]
-
Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. [Link]
-
Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-135. [Link]
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PubMed. (2005, April 15). NMR spectroscopic analysis of new spiro-piperidylrifamycins. [Link]
-
Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]
-
MDPI. (2015, May 7). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary data The 1H-NMR and 13C-NMR spectra were recorded on Varian Mercury VX (400 MHz) spectrometer. [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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-
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-
ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
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NASA Technical Reports Server. (2025, July 15). Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. [Link]
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Arkivoc. (n.d.). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. [Link]
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-
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-
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-
PubMed Central. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]
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The Spirocyclic Advantage: Oxa-diazaspiro Analogues in GPCR Ligand Design
Executive Summary
The "Escape from Flatland" initiative in medicinal chemistry has driven a paradigm shift from planar, aromatic-rich compounds to three-dimensional (3D) scaffolds rich in sp3-hybridized carbons (
This guide objectively compares the bioactivity of these spirocyclic analogues against traditional piperidine and piperazine scaffolds. Experimental data confirms that the oxa-diazaspiro motif offers a superior balance of conformational rigidity , metabolic stability , and target selectivity , particularly in Class A GPCRs such as Muscarinic and Somatostatin receptors.
Structural Mechanics: Why Oxa-diazaspiro?
The efficacy of oxa-diazaspiro analogues stems from two synergistic structural features:
-
The Spiro Constraint (Entropic Advantage): Unlike flexible piperidine linkers, the spirocyclic core locks the pharmacophore into a bioactive conformation. This reduces the entropic penalty (
) upon receptor binding, often resulting in higher affinity ( ) compared to acyclic analogues. -
The "Oxa" Effect (Physicochemical Balance): While spiro-cyclization generally increases lipophilicity (LogP), the introduction of an oxygen atom (ether linkage) within the ring counterbalances this effect.
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at positions prone to CYP450 attack in traditional piperidines.
-
Visualizing the Chemical Space Shift
The following diagram illustrates the transition from "flat" traditional ligands to the 3D oxa-diazaspiro scaffold.
Figure 1: Structural evolution from flexible, planar nitrogen heterocycles to rigid, 3D oxa-diazaspiro cores.
Comparative Bioactivity Data
The following case studies demonstrate the performance of oxa-diazaspiro analogues in active drug discovery programs.
Case Study A: Somatostatin Receptor Subtype 5 (SSTR5) Antagonists
Context: SSTR5 antagonists are therapeutic targets for Type 2 Diabetes (T2DM) to stimulate insulin secretion. Comparison:Compound 25a (Oxa-diazaspiro) vs. Early Hit (Azetidine/Piperidine derivative).[1]
| Feature | Compound 25a (Oxa-diazaspiro) | Reference Hit (Linear/Flat) | Performance Shift |
| Scaffold | 5-oxa-2,6-diazaspiro[3.4]oct-6-ene | N-benzyl azetidine | Rigidification |
| Potency ( | 9.6 nM | ~100 - 500 nM | >10x Potency Increase |
| Selectivity (vs SSTR1-4) | >100-fold | < 20-fold | Enhanced Selectivity |
| hERG Inhibition (Cardiac Risk) | 5.6% @ 30 | High | Safety Improved |
| Metabolic Stability ( | <10 | Moderate | Extended Half-life |
Key Insight: The spiro-scaffold eliminated
Case Study B: Muscarinic M1 Agonists
Context: M1 agonists are sought for Alzheimer's disease to improve cognition without inducing cholinergic side effects (M2/M3 mediated). Comparison:Compound 6a (Oxa-diazaspiro) vs. RS86 (Standard M1 agonist).[2]
| Feature | Compound 6a | RS86 (Reference) | Performance Shift |
| Scaffold | 1-oxa-2,8-diazaspiro[4.5]decane | Succinimide derivative | Bioisostere |
| M1 Affinity ( | High (nM range) | Moderate ( | Affinity Gain |
| Functional Activity | Partial Agonist | Full/Partial Agonist | Controlled Activation |
| In Vivo Efficacy | Antiamnesic @ 0.1 mg/kg | Antiamnesic @ 0.5-1 mg/kg | Higher Potency |
| Side Effect Separation | Low separation (Hypothermia) | Low separation | Similar Safety Profile |
Key Insight: While selectivity over M2 remained challenging, the oxa-diazaspiro core successfully mimicked the muscarinic pharmacophore with significantly higher binding affinity than the reference standard [2].
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Protocol 1: GPCR Radioligand Binding Assay (Membrane Preparation)
Purpose: Determine Binding Affinity (
-
Membrane Prep: Transfect CHO-K1 or HEK293 cells with the target GPCR (e.g., hSSTR5). Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 20,000 x g for 30 min. Resuspend pellet.
-
Incubation: In a 96-well plate, mix:
-
50
L Membrane suspension (5-10 g protein). -
25
L Radioligand (e.g., -Somatostatin-14) at concentration. -
25
L Test Compound (Oxa-diazaspiro analogue) in serial dilution (10 pM to 10 M).
-
-
Equilibrium: Incubate at 25°C for 60-90 minutes (receptor dependent).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay (Gi/Gs Coupled)
Purpose: Determine Functional Potency (
-
Cell Seeding: Seed GPCR-expressing cells (2,000 cells/well) in 384-well plates.
-
Stimulation:
-
For Agonist Mode: Add compound + Forskolin (if Gi-coupled).
-
For Antagonist Mode: Add compound + Agonist (
conc) + Forskolin.
-
-
Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).
-
Add cAMP-d2 conjugate and Anti-cAMP-Cryptate.
-
-
Readout: Incubate 1 hour at RT. Read fluorescence ratio (665/620 nm).
Pathway Visualization
Understanding where these ligands intervene in the signaling cascade is critical for interpreting functional data.
Figure 2: Signal transduction pathway modulated by oxa-diazaspiro ligands. SSTR5 antagonists block Gi signaling (preventing cAMP reduction), while M1 agonists activate Gq signaling.
References
-
Hirose, H., et al. (2017).[3] "Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus."[3][4] Bioorganic & Medicinal Chemistry, 25(15), 4175-4193.[3][5] Link
-
Suzuki, T., et al. (1998). "Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin, 46(8). Link
-
Jia, H., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 28(14), 115560.[6] Link
- Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties of original phenyl isosteres." Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational work on spiro-oxetane properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Spirocyclic Building Blocks Using HPLC Methods
Introduction: Navigating the Three-Dimensional Challenge of Spirocyclic Purity
In the landscape of modern drug discovery, spirocyclic building blocks have emerged as privileged scaffolds.[1][2] Their inherent three-dimensionality and conformational rigidity offer a pathway to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties, metabolic stability, and novel intellectual property.[2] However, the very structural complexity that makes these compounds so valuable also presents significant analytical challenges. Their rigid, non-planar architecture and high propensity for stereoisomerism demand a sophisticated and orthogonal approach to purity validation.[3][4]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of spirocyclic building blocks. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the principles of chromatographic separation and regulatory expectations. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate robust, self-validating HPLC methods that ensure the quality and integrity of these critical chemical entities.
The Core Analytical Dilemma: Achiral Purity vs. Stereoisomeric Identity
The purity analysis of a spirocyclic compound is fundamentally a two-part question:
-
Achiral Purity: How much of the desired compound is present relative to process-related impurities such as starting materials, reagents, intermediates, or by-products?[5]
-
Chiral Purity: If the molecule is chiral, what is the ratio of the desired enantiomer or diastereomer to its stereoisomeric counterparts?
These two questions often require distinct analytical solutions. A method that excels at separating a spirocyclic amine from its precursor may be completely blind to the presence of its enantiomer. Therefore, a comprehensive purity assessment almost invariably requires the development of at least two separate, validated HPLC methods.
A Comparative Guide to HPLC Methodologies
The selection of an HPLC method is dictated by the specific separation challenge. The unique structures of spirocycles necessitate a thoughtful approach to choosing both the stationary and mobile phases.
Achiral Analysis: Profiling Process-Related Impurities
For separating the target spirocycle from impurities that are not stereoisomers, Reversed-Phase HPLC (RP-HPLC) is the workhorse of the industry.
-
Principle of Separation: RP-HPLC separates molecules based on their relative hydrophobicity. A non-polar stationary phase (typically alkyl-bonded silica like C18 or C8) is used with a polar mobile phase (commonly a mixture of water or an aqueous buffer and acetonitrile or methanol).[6][7][8] More hydrophobic compounds interact more strongly with the stationary phase and are retained longer.
-
Why It Works for Spirocycles: Process impurities often have significantly different polarities compared to the final spirocyclic product. For instance, a precursor ketone is structurally and electronically distinct from the final spiro-pyrrolidine, allowing for effective separation on a C18 column.
-
Key Consideration—Mass Spectrometry Compatibility: For identifying unknown impurity peaks, coupling HPLC with a mass spectrometer (LC-MS) is invaluable. The causality behind mobile phase selection is critical here. Using volatile buffers, such as ammonium acetate or ammonium formate, is essential as they are compatible with the MS ionization source.[8][9] Non-volatile buffers like sodium phosphate will precipitate and damage the instrument.
Chiral Analysis: Resolving Stereoisomers
Separating enantiomers, which have identical physical and chemical properties in an achiral environment, requires a chiral environment. This is achieved using Chiral Stationary Phases (CSPs).[3][4][10]
-
Principle of Separation: CSPs are themselves chiral. They form transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies of formation and stability, leading to different retention times.[4][11]
-
The Go-To Choice: Polysaccharide-Based CSPs: Coated or immobilized derivatives of cellulose and amylose are the most versatile and widely successful CSPs for spirocyclic compounds.[10]
-
Causality of Effectiveness: Their effectiveness stems from a combination of interaction mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which are facilitated by the polymer's helical structure.[11]
-
Normal-Phase (NP) vs. Reversed-Phase (RP) Mode: Normal-phase chromatography (e.g., mobile phases of hexane/isopropanol) is often the preferred starting point for chiral separations of spirocycles.[3] The non-polar mobile phase minimizes interactions with the analyte, allowing the subtle chiral recognition mechanisms of the CSP to dominate the separation.
-
-
A Powerful Alternative: Macrocyclic Glycopeptide CSPs: Stationary phases like the CHIROBIOTIC series (based on vancomycin or teicoplanin) offer a unique and complementary selectivity.
-
Unique Advantage: These CSPs are exceptionally versatile and can be operated in four different modes: normal-phase, reversed-phase, polar organic, and a unique polar ionic mode. This multi-mode capability makes them powerful tools during method development screening, especially for complex or ionizable spirocycles.
-
The following table provides a comparative summary of these primary HPLC methodologies.
| Methodology | Primary Application | Typical Stationary Phase | Typical Mobile Phase | Advantages | Limitations |
| Reversed-Phase HPLC (Achiral) | Purity, Impurity Profiling | C18, C8 | Water/Buffer + Acetonitrile/Methanol | Robust, reproducible, LC-MS compatible, good for separating compounds with different polarities. | Generally unable to separate enantiomers; may not resolve structurally similar diastereomers. |
| Normal-Phase HPLC (Chiral) | Enantiomeric & Diastereomeric Purity | Polysaccharide-based CSPs | Hexane/Ethanol/Isopropanol | Excellent for enantiomeric separations, high efficiency, often provides the best selectivity for chiral compounds.[12] | Limited MS compatibility, requires non-polar solvents, sensitive to water content. |
| Reversed-Phase HPLC (Chiral) | Enantiomeric & Diastereomeric Purity | Polysaccharide or Macrocyclic Glycopeptide CSPs | Water/Buffer + Acetonitrile/Methanol | MS compatible, good for polar or ionizable spirocycles, uses aqueous solvents. | Selectivity may be lower than in normal-phase; fewer CSPs are stable in RP conditions. |
A Systematic Workflow for Method Development and Validation
A robust analytical method is not discovered by chance; it is built through a logical, systematic process. The ultimate goal is to develop a method that is "suitable for its intended purpose," a core principle of analytical validation.[13] This workflow is grounded in the principles outlined by major regulatory and pharmacopeial bodies.[14][15][16]
Diagram: Logical Workflow for HPLC Method Selection & Validation
Caption: A systematic workflow for HPLC method development and validation.
Experimental Protocols: A Case Study on "Spiro-X"
To illustrate the practical application of these principles, we present hypothetical protocols for validating the purity of a novel spirocyclic building block, "Spiro-X," a chiral amine.
Protocol 1: Achiral Purity and Impurity Profiling of Spiro-X by RP-HPLC
Objective: To quantify Spiro-X and separate it from potential process-related impurities.
-
Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Causality: The smaller particle size of UHPLC columns provides higher efficiency and better resolution of closely eluting impurity peaks.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
-
Detection: DAD at 254 nm and a wavelength maximum specific to Spiro-X.
-
Sample Preparation: Accurately weigh ~10 mg of Spiro-X and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.
Protocol 2: Enantiomeric Purity of Spiro-X by Chiral NP-HPLC
Objective: To separate and quantify the enantiomers of Spiro-X to determine enantiomeric excess (%ee).
-
Instrumentation: HPLC system with a UV detector.
-
Column: Cellulose-based CSP, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Causality: Diethylamine is a common basic modifier used to improve the peak shape of amine-containing analytes by blocking active sites on the silica surface.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of Spiro-X in the mobile phase.
Data Presentation & Validation
The data generated from these protocols must be systematically evaluated. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][16][17][18]
Hypothetical Data Tables
Table 2: RP-HPLC Purity Results for Spiro-X (Lot #123)
| Peak ID | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 3.5 | 0.08 | Impurity A (Precursor) |
| 2 | 6.8 | 99.85 | Spiro-X |
| 3 | 8.1 | 0.07 | Impurity B (Unknown) |
| Total | | 100.00 | Purity: 99.85% |
Table 3: Chiral HPLC Enantiomeric Purity Results for Spiro-X (Lot #123)
| Peak ID | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 9.2 | 0.15 | Undesired Enantiomer |
| 2 | 11.5 | 99.85 | Desired Enantiomer (Spiro-X) |
| Resolution (Rₛ) | 2.8 |
| Enantiomeric Excess | | | 99.7% ee |
Diagram: The Pillars of HPLC Method Validation
This diagram illustrates the core parameters that must be assessed to prove an analytical method is trustworthy and fit for purpose.
Sources
- 1. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 6. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Personal protective equipment for handling 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one
Topic: Personal Protective Equipment (PPE) & Handling Guide for 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one Document Control: Operational Safety Protocol | Version: 2.1 | Status: Active[1]
Executive Summary: Immediate Action Required
Attention Researchers: 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one is a specialized spirocyclic heterocycle often used as a scaffold in medicinal chemistry.[1][2] While specific toxicological data for this exact isomer may be limited in public repositories, structural analogs (e.g., 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one) consistently exhibit irritant and acutely toxic profiles.[1]
Operational Directive: Treat this compound as a Category 2 Irritant and Potential Sensitizer .[1] All handling must occur under the assumption of high bioactivity until specific IC50/LD50 data is established.[1]
Core Hazard Profile (Derived from Structural Analogs):
Risk Assessment & Scientific Rationale
As a Senior Application Scientist, I prioritize the "Precautionary Principle." Spirocyclic amines and amides are privileged structures in drug discovery precisely because they interact strongly with biological targets (e.g., GPCRs, ion channels). This same property makes them hazardous to the handler.[1]
-
Skin Absorption: The lipophilic spiro-scaffold facilitates dermal penetration.[1]
-
Inhalation: Fine particulate matter (if solid) or aerosols (if in solution) can trigger respiratory sensitization.[1]
-
Ocular Sensitivity: The basic nitrogen functionality common in diazaspiro systems can cause severe corneal irritation.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant safety barrier.[1] Do not deviate from these standards.
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil) | Breakthrough Time: Standard nitrile offers >480 min protection against solid transfer.[1] Double gloving prevents micro-exposure during doffing.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient.[1] | The "9-one" ketone/amide functionality implies reactivity.[1] Goggles seal the orbital area against dust and aerosols that glasses miss.[1] |
| Respiratory | N95/P2 Mask (Minimum for solid weighing)Fume Hood (Mandatory for all open handling) | Prevents inhalation of fine particulates during weighing.[1] If handling >1g, upgrade to a half-face respirator with P100 cartridges.[1] |
| Body | Tyvek® Lab Coat (or chemically resistant equivalent) + Closed-toe leather/composite shoes.[1] | Cotton lab coats absorb chemicals.[1] Tyvek repels particulates and incidental splashes, preventing "take-home" contamination.[1] |
Operational Protocol: The "Self-Validating" Workflow
Safety is not just equipment; it is a behavior.[1] This workflow ensures that if a failure occurs, it is contained immediately.
Phase 1: Preparation (The "Clean Zone")[1]
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
-
Barrier Check: Inspect gloves for pinholes using the "air inflation" method before donning.[1]
-
Staging: Place a disposable absorbent mat (spill pad) inside the hood.[1] All work happens on this pad.[1]
Phase 2: Active Handling (Weighing & Transfer)
-
Solid Handling: Use a static-free spatula.[1] If the compound is electrostatic, use an antistatic gun to prevent "flying powder."
-
Solubilization: Add solvent slowly down the side of the vial to prevent aerosolization.[1]
-
The "Dirty Hand/Clean Hand" Rule:
-
Left Hand (Dirty): Remains inside the hood, holding the vial/flask.
-
Right Hand (Clean): Operates pipettes, balances, and hood sashes.
-
Phase 3: Decontamination & Doffing[1]
-
Wipe Down: Wipe the exterior of the reaction vessel with a solvent-dampened Kimwipe before removing it from the hood.[1]
-
Waste: Dispose of the wipe immediately into solid hazardous waste.[1]
Visualization: PPE Decision Logic
Select the appropriate PPE tier based on your operational scale.
Caption: Tiered PPE selection logic based on physical state and quantity to minimize exposure risk.
Emergency Response & Spill Management
In the event of a spill, pause. Do not rush. Follow the S.I.P. protocol: S tabilize, I solate, P urge.[1]
Spill Response Workflow
-
Alert: Announce the spill to lab personnel.
-
Isolate: Lower the fume hood sash completely.[1]
-
Assess:
-
Clean: Wash the area with 10% soap solution, followed by water.[1] Do not use bleach immediately, as spiro-amines can form chloramines (toxic gas) upon reaction with hypochlorite.[1]
Caption: S.I.P. Protocol visualization emphasizing the "No Bleach" rule for amine-containing spirocycles.
Disposal Plan (Cradle-to-Grave)
Improper disposal is a common compliance failure.[1]
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."[1]
-
Liquid Waste: Segregate into "Non-Halogenated Organic" waste streams unless chlorinated solvents were used.[1]
-
Rinsate: The first rinse of any glassware used with this compound must be treated as hazardous waste, not poured down the drain.
References
-
BenchChem. (2025).[1][2] Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one. Link[1]
-
Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: 1,7-Dioxaspiro[5.5]undecane. Link
-
PubChem. (2025).[1] Compound Summary: 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide.[1][6] National Library of Medicine.[1] Link
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dioxanes | Thermo Fisher Scientific [thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide | C5H8O8S2 | CID 11311505 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
